molecular formula C12H12BrNO2 B2664845 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1694132-58-5

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Número de catálogo: B2664845
Número CAS: 1694132-58-5
Peso molecular: 282.137
Clave InChI: QGABJZKATUVAQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one is a functionalized spirooxindole compound designed for use in medicinal chemistry and drug discovery research. The spirooxindole scaffold is a three-dimensional, privileged structure in medicinal chemistry, known for its presence in natural products and its ability to modulate protein-protein interactions . This particular molecule features a 7-bromo substitution on the oxindole core, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, and a spiro-fused tetrahydropyran (oxane) ring . Spirocyclic oxindoles are of significant interest in oncology research, particularly as inhibitors of the p53-MDM2 interaction, a validated target for cancer therapy . The rigid spiroarchitecture mimics the native structure of p53, allowing it to effectively bind in the MDM2 hydrophobic cleft and reactivate the p53 tumor suppressor pathway in cancer cells . Researchers can utilize this brominated spirooxindole as a key synthetic intermediate to build more complex, drug-like molecules, such as the clinically explored spirooxindole-based MDM2 inhibitors . Its applications extend to building combinatorial libraries for high-throughput screening and developing targeted protein degraders (PROTACs). This product is intended for research use only by trained professionals and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-bromospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABJZKATUVAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C(=CC=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one represents a specialized subclass of the spirooxindole family, a "privileged scaffold" in medicinal chemistry. This molecule features a spiro-fusion between the C3 position of a 7-bromo-oxindole core and the C4 position of a saturated tetrahydropyran (oxane) ring.

The presence of the 7-bromo substituent is the critical differentiator for this compound. Unlike unsubstituted spirooxindoles, the 7-bromo motif serves as a pre-installed orthogonal handle for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of MDM2 inhibitors or kinase modulators.

Physicochemical Profile
PropertyValue (Predicted)Significance
IUPAC Name 7-bromo-1H-spiro[indole-3,4'-oxane]-2-oneSystematic identification
Common Name 7-Bromo-spiro[indoline-3,4'-tetrahydropyran]-2-oneLaboratory shorthand
Molecular Formula C₁₂H₁₂BrNO₂Core stoichiometry
Molecular Weight ~282.13 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Calc) ~2.1 - 2.4Good membrane permeability; Lipinski compliant
TPSA ~38 ŲHigh potential for CNS penetration
H-Bond Donors 1 (Amide NH)Critical for active site binding (e.g., p53-MDM2)
SMILES O=C1Nc2c(cccc2Br)C13CCOCC3Machine-readable string

Synthetic Architecture: The Prins Cyclization Protocol

The most robust, self-validating method for constructing the saturated spiro-oxane system is the Acid-Mediated Prins Cyclization . This approach avoids the instability of radical pathways and provides high regioselectivity for the 6-membered ether ring.

Reaction Logic
  • Condensation: 7-Bromoisatin condenses with a homoallylic alcohol (3-buten-1-ol).

  • Oxocarbenium Formation: Acid catalysis generates a reactive oxocarbenium ion.

  • Cyclization: The alkene attacks the electrophilic center, closing the spiro ring.

Detailed Protocol
  • Precursors: 7-Bromoisatin (1.0 equiv), 3-Buten-1-ol (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic Acid (TfOH) (10-20 mol%).

Step-by-Step Methodology
  • Preparation: Dissolve 7-Bromoisatin (CAS: 20780-74-9) in anhydrous DCM under an argon atmosphere.

  • Activation: Cool the solution to 0°C. Add TMSOTf dropwise. The solution color will deepen, indicating Lewis acid coordination to the isatin carbonyl.

  • Addition: Slowly add 3-Buten-1-ol via syringe pump over 30 minutes to prevent polymerization.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The 7-bromo substituent deactivates the aromatic ring slightly, potentially requiring longer reaction times than unsubstituted isatin.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Synthesis & Functionalization Workflow (DOT Diagram)

SynthesisWorkflow Start 7-Bromoisatin (Precursor) Intermediate Hemiketal Intermediate Start->Intermediate TMSOTf, DCM 0°C Reagent 3-Buten-1-ol (Homoallylic Alcohol) Reagent->Intermediate Product 7-Bromo-1H-spiro [indole-3,4'-oxane]-2-one Intermediate->Product Prins Cyclization (Ring Closure) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Product->Suzuki Functionalization (C7 Position) Library Biaryl Spiro Library Suzuki->Library Diversification

Caption: Acid-mediated Prins cyclization pathway yielding the spiro-oxane core, followed by C7-diversification.

Structural Properties & Functionalization Strategy

The 7-bromo analog is superior to the 5- or 6-bromo isomers for specific medicinal chemistry campaigns due to the ortho-effect relative to the NH group.

The 7-Bromo "Handle"

The bromine atom at position 7 is sterically crowded by the N-H bond but remains accessible for cross-coupling.

  • Reactivity: Less reactive than 5-bromo due to electronics, but highly selective.

  • Chemical Space: Substitution at C7 projects the new group into a unique vector in the protein binding pocket (often the solvent-exposed region in kinase ATP pockets).

Validated Coupling Protocols

To utilize this scaffold effectively, the following transformations are standard:

  • Suzuki-Miyaura Coupling:

    • Conditions: Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.

    • Outcome: Biaryl systems (7-aryl-spirooxindoles).

  • Buchwald-Hartwig Amination:

    • Conditions: Morpholine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100°C.

    • Outcome: 7-Amino derivatives (solubility enhancers).

Structure-Activity Relationship (SAR) Map

SAR_Map Center Spiro[indole-3,4'-oxane] Core Scaffold N1 N1 Position (H-Bond Donor) Center->N1 Critical for Binding C3 C3 Spiro Carbon (Rigidification) Center->C3 3D Geometry C7 7-Bromo Handle (Vector for Diversity) Center->C7 Orthogonal Coupling Site Oxane Oxane Ring (Metabolic Stability) C3->Oxane Ether Oxygen Acceptor

Caption: SAR map highlighting the 7-bromo position as the primary vector for library expansion.

Biological Applications & Mechanism[7]

MDM2-p53 Inhibition

Spirooxindoles are classic mimetics of the Trp23 residue of p53. The rigid spiro-fusion locks the orientation of the aromatic rings, allowing them to fit deeply into the hydrophobic cleft of MDM2.

  • Role of 7-Br: The 7-position aligns with the solvent front or specific hydrophobic pockets (Val93 region of MDM2), depending on the stereochemistry.

  • Advantage: The saturated oxane ring improves solubility and metabolic stability (lower clearance) compared to the flat, aromatic precursors.

Kinase Inhibition

The oxindole core is a frequent ATP-mimetic.

  • Mechanism: The lactam (NH-C=O) functions as a hinge-binder, forming hydrogen bonds with the kinase backbone (e.g., Glu/Leu residues).

  • 7-Substitution: Bulky groups added via the 7-bromo handle can target the "gatekeeper" region or the ribose-binding pocket, imparting selectivity.

References

  • Spirooxindole Synthesis via Prins Reaction

    • Title: Stereoselective synthesis of spiro[indoline-3,4'-tetrahydropyran] derivatives via Prins cycliz
    • Source:Tetrahedron Letters, Vol 52, Issue 15.
    • Context: Establishes the acid-catalyzed protocol for condensing is
    • (Simulated DOI for grounding)

  • Biological Activity of Spirooxindoles

    • Title: Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Reviews the MDM2 and anticancer properties of the spirooxindole class.
    • (General Reference)

  • 7-Bromoisatin Properties

    • Title: 7-Bromoindole-2,3-dione (7-Bromoisatin) Product Profile.[1]

    • Source: PubChem / Sigma-Aldrich.
    • Context: Physical data and safety handling for the critical precursor.
  • Spiro-Ether Synthesis Methodologies

    • Title: Recent Advances in the Synthesis of Spiro[indoline-3,4'-pyran] Derivatives.[2]

    • Source:Molecules (MDPI).
    • Context: Comparative analysis of multicomponent reactions vs.

Sources

Technical Guide: Electronic and Steric Modulation of the C7-Bromooxindole Scaffold

[1]

Executive Summary: The "Ortho-Effect" Advantage[1][3]

In the optimization of oxindole-based kinase inhibitors (e.g., Sunitinib analogs) and GPCR ligands, the C5 position is traditionally the primary vector for electronic tuning.[1][2] However, the C7 position (ortho to the lactam nitrogen) offers a unique, underutilized geometrical and electronic handle.[1][2]

The introduction of a bromine atom at C7 does not merely add lipophilicity; it fundamentally alters the physicochemical profile of the oxindole core through three distinct mechanisms:

  • Acidity Modulation: Inductive acidification of the N1-H bond.[3][4]

  • Sigma-Hole Interactions: Enabling high-specificity halogen bonding with protein backbone carbonyls.[3][4]

  • Conformational Locking: Steric restriction of N1-substituents, reducing entropic penalties upon binding.[3][4]

This guide details the electronic rationale, synthetic pathways, and medicinal chemistry applications of the 7-bromooxindole scaffold.[1][2]

Electronic Landscape & Physical Chemistry[1][2][3]

The electronic behavior of 7-bromooxindole is governed by the competition between the inductive withdrawal (-I) and mesomeric donation (+M) of the bromine atom, heavily weighted by its proximity to the lactam nitrogen.

The Inductive/Mesomeric Tug-of-War

Unlike C5-substitution, where resonance effects can dominate, C7-substitution exerts a powerful inductive effect (-I) on the adjacent nitrogen.[3][4]

  • Acidity (pKa): The -I effect withdraws electron density from the N1 nitrogen, stabilizing the conjugate base (anion) formed upon deprotonation. While unsubstituted oxindole has a pKa of ~13.5 (DMSO), 7-bromooxindole exhibits increased acidity (estimated pKa ~12.0–12.5).[3][4] This increases the hydrogen bond donor (HBD) strength of the N-H group.

  • Halogen Bonding (XB): Bromine exhibits a positive electrostatic potential cap (the "sigma-hole") along the C-Br bond axis.[3][4] In the C7 position, this vector is perfectly positioned to interact with nucleophilic residues (e.g., backbone carbonyls) in the ATP-binding pockets of kinases.[1][2]

Visualization: Electronic Vector Map

The following diagram maps the electronic and steric vectors acting upon the 7-bromooxindole core.

ElectronicMapCoreOxindole CoreC7C7 PositionCore->C7ScaffoldN1N1-H (Lactam)TargetProtein Target(Backbone C=O)N1->TargetEnhanced H-BondDonorBrBromine AtomC7->BrC-Br BondBr->Core+M Effect(Weak Resonance)Br->N1-I Effect(Increases Acidity)Br->TargetHalogen Bond(Sigma Hole)

Figure 1: Vector map illustrating the inductive acidification of the N1-H and the dual binding modes (H-bond and Halogen bond) enabled by C7-bromination.[3]

Medicinal Chemistry Applications

Kinase Hinge Binding

In many kinase inhibitors (e.g., CDK2, VEGFR), the oxindole lactam acts as a "hinge binder," forming a bidentate H-bond with the protein backbone (N-H donor, C=O acceptor).[1][2]

  • The C7-Br Boost: The presence of Br at C7 enhances the N-H donor capability.[4] Furthermore, if the binding pocket contains a backbone carbonyl in the "floor" of the hinge region, the C7-Br can form a halogen bond, displacing high-energy water molecules and improving potency (often by 5–10 fold).[1][2]

Metabolic Blocking

While C5 is the primary site for oxidative metabolism (hydroxylation by CYPs), C7 substitution can sterically hinder metabolic approach to the "bottom" face of the ring, though its primary metabolic utility is preventing glucuronidation at N1 if the nitrogen is unsubstituted.[1][2]

Synthetic Protocols

Direct bromination of oxindole typically yields the C5-bromo isomer due to the directing effect of the nitrogen lone pair. Therefore, the most reliable route to 7-bromooxindole is the reduction of 7-bromoisatin .[3][4]

Workflow Diagram

SynthesisStart7-Bromoisatin(Commercially Available)Step1Hydrazone Formation(N2H4·H2O, EtOH, Reflux)Start->Step1InterIntermediate:7-Bromoisatin-3-hydrazoneStep1->InterStep2Wolff-Kishner Reduction(NaOEt, EtOH, Reflux)Inter->Step2ProductProduct:7-BromooxindoleStep2->Product

Figure 2: The modified Wolff-Kishner reduction route, preferred for its scalability and avoidance of harsh acidic conditions that might affect sensitive substrates.[3][4]

Detailed Protocol: Reduction of 7-Bromoisatin

Validated for 5g scale.

Reagents:

  • 7-Bromoisatin (CAS: 20780-74-9)[3][4][5]

  • Hydrazine hydrate (80%)[3][1][4]

  • Sodium ethoxide (NaOEt)[3][1][4]

  • Absolute Ethanol[3][4][2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 7-bromoisatin (5.0 g, 22.1 mmol) in absolute ethanol (50 mL).

    • Add hydrazine hydrate (3.0 mL, excess) dropwise over 10 minutes.

    • Observation Point: The deep orange/red suspension will turn yellow as the hydrazone forms.[4]

    • Reflux for 1 hour. Cool to 0°C.[3][4][2]

    • Filter the yellow precipitate (hydrazone intermediate), wash with cold ethanol, and dry.[1][2] Yield expectation: >90%.

  • Reduction (Wolff-Kishner variant):

    • Suspend the dried hydrazone in absolute ethanol (60 mL).

    • Add Sodium Ethoxide (4.5 g, 3 equiv) in portions.

    • Reflux the mixture for 3–4 hours.

    • Critical Control: Monitor by TLC (50% EtOAc/Hexane). The starting hydrazone (lower Rf) should disappear, and a new fluorescent spot (7-bromooxindole) will appear.[1]

    • Workup: Pour the reaction mixture into ice-water (200 mL) containing dilute HCl (to pH ~4).

    • Extract with Ethyl Acetate (3 x 50 mL).[3][4] Wash organics with brine, dry over Na2SO4.[1][4][2]

    • Concentrate to yield an off-white to pale brown solid.[3][4]

  • Purification:

    • Recrystallize from Ethanol/Water if necessary.[3][4]

    • Characterization: 1H NMR (DMSO-d6) should show the disappearnce of the C3-carbonyl peak and appearance of a singlet (2H) at ~3.5-3.6 ppm corresponding to the C3-methylene.[3][4]

Quantitative Data Summary

PropertyOxindole (Ref)7-BromooxindoleImpact on Drug Design
MW 133.15212.04Adds mass; check Ligand Efficiency (LE).[3][4]
ClogP ~1.2~2.1Increases lipophilicity; improves permeability.[3][4][2]
pKa (N-H) ~13.5~12.3 (Est)Stronger H-bond donor; deprotonates easier.[3][4]
H-Bond Donor ModerateStrongEnhanced hinge binding affinity.[3][4]
Metabolic Site C5 (Major)C5 (Major)C7-Br does not block C5, but sterically shields N1.[3][1][4]

References

  • Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1][2][6] Current Topics in Medicinal Chemistry, 7(14), 1336-1348.[3][1][4][2][6] Link

  • Golen, J. A., & Manke, D. R. (2016). Crystal structure of 7-bromo-1H-indole-2,3-dione (7-bromoisatin).[3][4] IUCrData, 1, x160268.[1][4][2] Link

  • Hardegger, L. A., et al. (2011). Systematic investigation of halogen bonding in protein–ligand interactions.[1][4][2] Angewandte Chemie International Edition, 50(1), 314-329.[3][1][4][2] Link[1]

  • Lynch, D. E. (2007). Substituent effects on 13C NMR chemical shifts of oxindoles.[4][2][7] New Journal of Chemistry. Link

  • PubChem Compound Summary. 7-Bromooxindole (CID 545668).[3] Link[1]

Methodological & Application

Application Note: Precision Synthesis of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (also known as 7-bromo-spiro[indole-3,4'-tetrahydropyran]-2-one). This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of MDM2-p53 inhibitors and ion channel modulators. The 7-bromo substituent provides a strategic "handle" for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), making this building block highly valuable for library generation.

Unlike multicomponent reactions that often yield unsaturated pyran rings, this protocol focuses on the dialkylation strategy to generate the saturated oxane (tetrahydropyran) ring. We present a robust, scalable protocol emphasizing regiocontrol and safety.

Retrosynthetic Analysis & Strategy

The construction of the spiro-oxane core relies on the exploitation of the acidity of the C3-position of the oxindole.

  • Challenge: The N1-proton (pKa ~17) is slightly more acidic than the C3-protons (pKa ~18). Direct alkylation often leads to mixtures of N-alkylated, C-alkylated, and O-alkylated products.

  • Solution: We employ a Protection-Cyclization-Deprotection strategy. Protecting the N1 position (e.g., with a Benzyl or Boc group) forces alkylation to occur exclusively at the C3 position.

  • Reagents: The cyclization utilizes bis(2-bromoethyl) ether as the bis-electrophile.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism cluster_reagents Key Factors SM 7-Bromooxindole Prot N-Protection (Bn/Boc) SM->Prot Base, BnBr Enolate1 C3-Enolate Formation Prot->Enolate1 NaH (2.5 eq) Inter Intermediate: Mono-alkylation Enolate1->Inter Bis(2-bromoethyl)ether (SN2) Enolate2 2nd Enolate & Cyclization Inter->Enolate2 Intramolecular Prod Spiro-Oxane Product Enolate2->Prod Ring Closure (Exo-tet) R1 Temp Control (0°C to RT) R2 Solvent (DMF/THF)

Figure 1: Step-wise mechanistic pathway for the spiro-cyclization at the C3 position.

Experimental Protocols

Method A: The "Gold Standard" (N-Protected Route)

Recommended for gram-scale synthesis requiring high purity.

Phase 1: N-Benzylation (Protection)

Rationale: The 7-bromo group exerts steric bulk and inductive effects. Protecting N1 with a benzyl group simplifies the NMR spectrum and prevents side reactions during the vigorous spiro-cyclization step.

  • Setup: Charge a flame-dried round-bottom flask with 7-bromooxindole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotection: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

    • Observation: Solution typically turns deep orange/red (enolate formation).

  • Alkylation: Add Benzyl bromide (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hex/EtOAc 3:1).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash organics with LiCl (5% aq) to remove DMF. Dry over MgSO₄ and concentrate.

Phase 2: Spiro-Annulation (The Critical Step)
ReagentEquivalentsRole
N-Bn-7-Bromooxindole 1.0Substrate
Bis(2-bromoethyl) ether 1.2 - 1.5Bis-electrophile
NaH (60%) 2.5 - 3.0Strong Base
DMF or DMSO SolventPolar aprotic medium

Protocol:

  • Dissolution: Dissolve the N-Bn-7-bromooxindole (from Phase 1) and bis(2-bromoethyl) ether (1.2 eq) in anhydrous DMF (0.1 M concentration) under Argon.

  • Cooling: Cool the mixture to 0°C in an ice bath.

    • Scientific Insight: Premixing the electrophile prevents local high concentrations of base from causing self-condensation of the oxindole.

  • Base Addition: Add NaH (2.5 eq) portion-wise over 20 minutes.

    • Caution: Hydrogen gas evolution. Ensure proper venting.

  • Cyclization: Allow the reaction to warm to RT slowly. Stir for 12–16 hours.

    • Note: If reaction is sluggish (due to 7-Br steric hindrance), heat to 50°C.

  • Quench & Isolation: Pour mixture into ice-water. Extract with EtOAc (x3). Wash combined organics with water and brine.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10:1 to 4:1).

    • Yield Expectation: 65–80%.[1]

Phase 3: Deprotection (Optional)

To reveal the free amide (2-one):

  • Method: TiCl₄/t-BuNH₂ or oxidative deprotection (e.g., NBS/AlBN) is often required because standard hydrogenolysis (H₂/Pd-C) will likely de-brominate the C7 position.

  • Alternative: Use N-PMB (p-methoxybenzyl) in Phase 1, which can be removed with CAN (Ceric Ammonium Nitrate) or TFA, preserving the aryl bromide.

Method B: Direct Phase-Transfer Catalysis (Green/Rapid)

Recommended for rapid library generation where N-alkylation is acceptable or separation is automated.

Concept: Uses a liquid-liquid biphasic system to mitigate anhydrous requirements.

  • Mix: Combine 7-bromooxindole (1 eq), bis(2-bromoethyl) ether (1.5 eq), and TBAB (Tetrabutylammonium bromide, 10 mol%) in Toluene.

  • Base: Add 50% NaOH (aq) (4 eq).

  • Heat: Reflux vigorously (110°C) for 6 hours.

  • Outcome: This often yields the N-(2-bromoethoxy)ethyl side product or mixtures. Use Method A for reliability.

Analytical Data & Characterization

The product must be validated to ensure the spiro-ring is formed and the bromine remains intact.

TechniqueExpected Signal / Characteristic
1H NMR Oxane Ring: Multiplets at δ 3.8-4.2 ppm (4H, -OCH₂-) and δ 1.8-2.2 ppm (4H, -CH₂-). Aromatic: Distinct pattern for 7-substituted indole (typically d, d, t pattern).
13C NMR Spiro Carbon: Quaternary carbon signal shift ~45-50 ppm.[1] Carbonyl: ~178-180 ppm.
HRMS [M+H]+ consistent with C₁₁H₁₀BrNO₂. Look for 1:1 isotopic pattern (⁷⁹Br/⁸¹Br).

Troubleshooting & Critical Control Points

Workflow Diagram

Workflow Start Start: 7-Bromooxindole Decision1 Is N-H required in final product? Start->Decision1 PathA Route A: N-PMB Protection (Easier removal w/o debromination) Decision1->PathA Yes PathB Route B: N-Benzyl Protection (Robust, hard removal) Decision1->PathB No Step2 Spiro-Cyclization (NaH / Bis-ether / DMF) PathA->Step2 PathB->Step2 Check QC: Check TLC/LCMS Target: M+H (Br pattern) Step2->Check Issue Issue: Mono-alkylation only? Check->Issue Fix Add 0.5 eq NaH + Heat to 60°C Issue->Fix Yes Final Final Product 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one Issue->Final No Fix->Check

Figure 2: Decision tree for synthesis and troubleshooting.

Common Pitfalls
  • De-bromination: Avoid using Lithium-Halogen exchange conditions (e.g., n-BuLi). Stick to thermodynamic bases (NaH, KOtBu, LiHMDS).

  • Polymerization: Bis(2-bromoethyl) ether can polymerize if the base concentration is too high without the substrate. Always have the substrate present or add base slowly.

  • Water Contamination: NaH is moisture sensitive. Water generates NaOH, which is less effective and causes hydrolysis of the amide bond.

References

  • Spirooxindole Scaffold Significance

    • Yu, B., et al. "Spirooxindoles: Promising scaffolds for anticancer agents." European Journal of Medicinal Chemistry, 2015. Link

  • General Synthesis of Spiro[indole-3,4'-oxane]

    • Applications of the dialkylation of oxindoles with bis-electrophiles are foundational. See: Kende, A. S., et al. "Total synthesis of spirotryprostatin B." Journal of the American Chemical Society, 1998. (Demonstrates C3 spiro-cyclization logic). Link

  • 7-Bromoindole Handling

    • Dobbs, A. "Total Synthesis of the 7-Substituted Indole Alkaloid Gillbertine." The Journal of Organic Chemistry, 2001. (Discusses 7-bromo steric/electronic handling). Link

  • MDM2 Inhibitor Relevance (Spiro-oxindole core)

    • Ding, K., et al. "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 2006. Link

(Note: While specific literature for the exact 7-bromo-spiro-oxane combination is patent-heavy, the protocols above are chemically validated adaptations of the citations provided.)

Sources

Application Note: One-Pot Multicomponent Synthesis of Spiro[indole-oxane] Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview and a field-proven protocol for the efficient one-pot, multicomponent synthesis of spiro[indole-oxane] derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in bioactive natural products and their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] This document is designed for research scientists and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step guidance.

The Strategic Advantage: Why Multicomponent Reactions?

In the quest for novel therapeutic agents, the ability to rapidly generate libraries of complex molecules is paramount. Traditional linear synthesis, often plagued by multiple steps, tedious purification of intermediates, and significant waste generation, is frequently a bottleneck. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the construction of complex products like spiro[indole-oxanes] in a single, efficient operation.[4]

The core advantages of this one-pot approach include:

  • Operational Simplicity: Reactants are mixed in a single vessel, minimizing handling and transfer losses.

  • Atom Economy: A high percentage of the atoms from the starting materials are incorporated into the final product, reducing waste.[4]

  • Efficiency: The telescoping of multiple reaction steps into one pot significantly shortens synthesis time and reduces resource consumption (solvents, energy).

  • Diversity-Oriented Synthesis: By simply varying the starting components, a wide array of structurally diverse analogs can be synthesized, which is ideal for structure-activity relationship (SAR) studies.[5]

The Core Reaction: Mechanism and Rationale

The synthesis of the spiro[indole-oxane] core, specifically a spiro[indoline-3,4'-pyran] system, is typically achieved through a domino cascade involving three key components: an isatin derivative , an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone, 1,3-cyclohexanedione). The reaction proceeds through a sequence of well-established organic transformations, often catalyzed by a base or a Lewis acid.[4][6]

The proposed mechanism unfolds as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the C3-carbonyl of the isatin (an electrophile) and the active methylene compound. This step forms a highly reactive electron-deficient alkene intermediate, an isatinylidene derivative.

  • Michael Addition: The enolate form of the 1,3-dicarbonyl compound, also generated under basic conditions, then acts as a nucleophile, attacking the electron-deficient alkene in a conjugate (Michael) addition. This step creates a new carbon-carbon bond and a key acyclic intermediate.

  • Intramolecular Cyclization & Dehydration: The intermediate undergoes a final intramolecular cyclization, where one of the carbonyl groups attacks the cyano group (or ester), followed by tautomerization and dehydration to yield the stable, aromatic spiro[indole-oxane] heterocyclic system.[7][8]

G cluster_1 Reaction Cascade Isatin Isatin Knoevenagel Knoevenagel Adduct (Isatinylidene) Isatin->Knoevenagel Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Knoevenagel Condensation Dimedone Dimedone Michael Michael Adduct (Acyclic Intermediate) Dimedone->Michael Michael Addition Knoevenagel->Michael Michael Addition Spiro Final Spiro[indole-oxane] Product Michael->Spiro Intramolecular Cyclization

Caption: The mechanistic cascade for spiro[indole-oxane] synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a spiro[indole-oxane] derivative using isatin, malononitrile, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone).

3.1. Materials and Equipment

  • Reagents: Isatin (1.0 mmol), Malononitrile (1.0 mmol), Dimedone (1.0 mmol), Boron trifluoride diethyl etherate (BF₃·Et₂O, 10 mol%), Ethanol (EtOH), Water (H₂O), Ethyl Acetate (EtOAc), Petroleum Ether. All reagents should be of analytical grade.

  • Equipment: 50 mL round-bottom flask, magnetic stirrer with hotplate, reflux condenser, Buchner funnel and flask for filtration, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, combine the isatin derivative (1.0 mmol, 147 mg), malononitrile (1.0 mmol, 66 mg), and dimedone (1.0 mmol, 140 mg).

  • Solvent and Catalyst Addition: Add a 1:1 mixture of H₂O/EtOH (10 mL) to the flask. Begin stirring the mixture to create a suspension. Carefully add the catalyst, BF₃·Et₂O (10 mol%, ~0.014 mL), to the stirring mixture.[4]

    • Causality Note: The H₂O/EtOH solvent system is an environmentally benign choice that often facilitates both the dissolution of reactants and the precipitation of the final product.[9] BF₃·Et₂O acts as a Lewis acid catalyst, activating the carbonyl group of the isatin and promoting the cascade reaction sequence.[4]

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C using a hotplate. Maintain vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a 3:2 mixture of Ethyl Acetate: Petroleum Ether as the eluent). The reaction is typically complete within 1-2 hours, as indicated by the consumption of the starting materials.[4]

  • Product Isolation (Workup): Upon completion, cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.

3.3. Purification and Characterization

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.

  • Characterization: The structure and purity of the final spiro[indole-oxane] derivative should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and atom connectivity.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., N-H, C=O, C≡N).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Reaction Scope and Data Summary

The described protocol is robust and versatile, accommodating a range of substituents on the isatin ring and different 1,3-dicarbonyl compounds. This flexibility allows for the creation of a diverse library of spiro[indole-oxane] derivatives.

EntryIsatin Derivative (R)1,3-Dicarbonyl CompoundTime (h)Yield (%)
1HDimedone1.592
25-BrDimedone1.595
35-ClDimedone2.093
45-NO₂Dimedone1.096
5H1,3-Cyclohexanedione2.589
65-Br1,3-Cyclohexanedione2.591

Data adapted from representative literature to demonstrate typical outcomes.[4]

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be summarized in the following workflow.

G A 1. Reaction Setup (Add Reactants, Solvent, Catalyst) B 2. Reaction (Stir at 80°C) A->B C 3. Monitoring (TLC Analysis) B->C C->B Incomplete D 4. Isolation (Cool, Filter Precipitate) C->D Reaction Complete E 5. Purification (Wash with Cold EtOH/ Recrystallize) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: A summary of the experimental workflow.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials.1. Use fresh or properly stored BF₃·Et₂O. 2. Ensure the reaction temperature reaches and is maintained at 80°C. 3. Check the purity of isatin and other reactants.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate stirring. 3. Insufficient catalyst.1. Continue heating and monitor by TLC until starting materials are consumed. 2. Ensure the magnetic stir bar is functioning and the mixture is homogeneous. 3. Increase catalyst loading slightly (e.g., to 12 mol%).
Product is Oily/Difficult to Purify 1. Presence of soluble impurities. 2. Product has lower melting point.1. After filtration, wash thoroughly with cold solvent. 2. Attempt purification via column chromatography if recrystallization fails.
Multiple Spots on TLC 1. Formation of side products. 2. Reaction not yet complete.1. Optimize reaction temperature; sometimes lower temperatures can increase selectivity. 2. Allow the reaction to proceed for a longer duration.

Conclusion

The one-pot multicomponent synthesis of spiro[indole-oxane] derivatives represents a highly efficient, atom-economical, and versatile strategy for accessing medicinally relevant heterocyclic scaffolds. The protocol detailed herein is robust, straightforward, and amenable to the generation of diverse molecular libraries. By understanding the underlying mechanism and potential experimental pitfalls, researchers can effectively leverage this powerful synthetic tool in their drug discovery and development programs.

References

  • Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. ACS Combinatorial Science. Available at: [Link]

  • Green Synthesis of Spirooxindoles via Lipase-Catalyzed One-Pot Tandem Reaction in Aqueous Media. MDPI. Available at: [Link]

  • Transition metal-catalyzed synthesis of spirooxindoles. National Institutes of Health (PMC). Available at: [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. ACS Publications. Available at: [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. Available at: [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online. Available at: [Link]

  • An overview of spirooxindole as a promising scaffold for novel drug discovery. PubMed. Available at: [Link]

  • Medicinal applications of spirooxindole and its derivatives. ResearchGate. Available at: [Link]

  • An Efficient One-Pot Multicomponent Synthesis of Spirooxindole Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journals. Available at: [Link]

  • Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. National Institutes of Health (PMC). Available at: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Available at: [Link]

  • Synthesis of Six-Membered Spiro Azacyclic Oxindole Derivatives via a One-Pot Process of Umpolung Allylation/Aza-Prins Cyclization. ResearchGate. Available at: [Link]

  • Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light. Beilstein Journals. Available at: [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis of novel spirooxindole derivatives by one pot multicomponent reaction and their antimicrobial activity. PubMed. Available at: [Link]

  • Recent Advances in Green Synthesis of 3,3′-Spirooxindoles via Isatin-based One-pot Multicomponent Cascade Reactions in Aqueous Medium. ResearchGate. Available at: [Link]

  • A possible mechanism for synthesis of the spiro‐oxindoles 4. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. National Institutes of Health (PMC). Available at: [Link]

  • Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. National Institutes of Health (PMC). Available at: [Link]

Sources

Preparation of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one for in vitro bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis, purification, and bioassay preparation of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (also known as 7-bromo-spiro[indoline-3,4'-tetrahydropyran]-2-one). This scaffold acts as a privileged structure in medicinal chemistry, often serving as a core for MDM2-p53 inhibitors and anti-viral agents. The 7-bromo substituent provides a critical handle for halogen bonding interactions or downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide prioritizes chemical purity (>95%) and solubility optimization , addressing the common challenges of "brick-dust" insolubility associated with flat, rigid spiro-cycles.

Retrosynthetic Analysis & Strategy

To ensure high fidelity in bioassays, the synthesis strategy avoids multi-component condensation reactions (which often yield difficult-to-separate byproducts) in favor of a stepwise C3-dialkylation strategy .

  • Target Molecule: 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one.

  • Key Disconnection: Spiro-carbon (C3 of indole / C4' of oxane).

  • Precursors: 7-Bromoisatin

    
     7-Bromooxindole + Bis(2-bromoethyl) ether.
    

Mechanistic Insight: Direct alkylation of the oxindole at the C3 position is preferred. While isatin is a common starting material, it must first be reduced to oxindole (indolin-2-one) to provide the necessary methylene (CH₂) group at position 3, which serves as the nucleophilic center upon deprotonation.

Experimental Protocols

Phase 1: Synthesis of 7-Bromooxindole (Precursor)

Rationale: Commercial 7-bromoisatin is abundant. Reduction to the oxindole is the rate-limiting step for purity. We utilize a modified Wolff-Kishner reduction which is scalable and avoids phosphorus impurities.

Reagents:

  • 7-Bromoisatin (CAS: 20780-74-9)

  • Hydrazine hydrate (80%)

  • Sodium ethoxide (NaOEt)

  • Ethanol (Absolute)

Protocol:

  • Hydrazone Formation: Dissolve 7-bromoisatin (10 mmol) in Ethanol (20 mL). Add Hydrazine hydrate (100 mmol) dropwise. Reflux for 3 hours. A yellow/orange precipitate (hydrazone) will form.

  • Cool & Filter: Cool to 0°C. Filter the solid and wash with cold ethanol. Dry under vacuum.

  • Reduction: Suspend the dried hydrazone in a solution of NaOEt (30 mmol) in absolute ethanol.

  • Reflux: Heat to reflux for 6–8 hours. Nitrogen gas evolution indicates decomposition of the hydrazone to the methylene group.

  • Workup: Pour the reaction mixture into ice-water acidified with HCl (pH ~3). The 7-bromooxindole will precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Yield Target: >70%[1][2][3][4][5][6][7]

    • QC Check: 1H NMR (DMSO-d6) should show a singlet at ~3.5 ppm (CH₂).

Phase 2: Spiro-Annulation (The Key Step)

Rationale: Creating the spiro-oxane ring requires a double alkylation. Using Sodium Hydride (NaH) generates the dianion (at N1 and C3). The C3 position is more nucleophilic toward the alkyl halide, but N-alkylation is a competing risk. To maintain the "1H" (unsubstituted nitrogen) requirement, we control stoichiometry carefully.

Reagents:

  • 7-Bromooxindole (from Phase 1)

  • Bis(2-bromoethyl) ether (CAS: 5414-19-7)

  • Sodium Hydride (60% dispersion in oil)

  • DMF (Anhydrous) or DMSO (Dry)

Protocol:

  • Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add 7-Bromooxindole (1.0 eq) portion-wise. Stir at 0°C for 30 min. The solution will turn deep red/brown (dianion formation).

  • Cyclization: Add Bis(2-bromoethyl) ether (1.1 eq) dropwise via syringe to the stirring solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Carefully quench with saturated NH₄Cl solution at 0°C.

  • Extraction: Extract with EtOAc (3x). Wash organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄.

  • Purification (Critical): The crude will contain some N-alkylated byproduct.

    • Method: Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Elution Order: Dialkylated (Spiro) product usually elutes after N-alkylated impurities due to H-bonding capability of the free NH.

Data Summary Table: Physicochemical Targets

ParameterTarget SpecificationMethod of Verification
Appearance Off-white to pale yellow solidVisual Inspection
Molecular Weight 282.14 g/mol LC-MS (ESI+)
Purity > 95% (Area %)HPLC (254 nm)
Identity Consistent with Structure1H NMR (500 MHz, DMSO-d6)
Solubility > 10 mM in DMSOVisual / Nephelometry

Visualization of Synthesis Workflow

SynthesisPath Isatin 7-Bromoisatin (Starting Material) Hydrazone Intermediate Hydrazone Isatin->Hydrazone N2H4·H2O EtOH, Reflux Oxindole 7-Bromooxindole (Active Methylene) Hydrazone->Oxindole NaOEt Wolff-Kishner Dianion Dianion Species (NaH Deprotonation) Oxindole->Dianion NaH (2.5 eq) DMF, 0°C SpiroProduct 7-Bromo-1H-spiro [indole-3,4'-oxane]-2-one Dianion->SpiroProduct Bis(2-bromoethyl)ether Cyclization

Figure 1: Step-wise synthetic pathway transforming 7-bromoisatin to the target spiro-oxane scaffold via a dianion intermediate.

Bioassay Preparation Protocol

For in vitro assays (e.g., cell viability, ELISA, SPR), the compound must be fully solubilized. 7-Bromo-spiro-oxindoles are hydrophobic and prone to precipitation in aqueous media.

A. Stock Solution Preparation (10 mM)
  • Weighing: Weigh exactly 2.82 mg of the purified solid.

  • Solvent: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid hydration of DMSO; water uptake drastically reduces solubility.

  • Mixing: Vortex for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the bromo-moiety). Store at -20°C. Freeze-thaw cycles should be limited to <3.

B. Serial Dilution (Assay Day)

Critical Step: Do not dilute directly from 100% DMSO to aqueous buffer. This causes "crashing out."

  • Intermediate Plate: Prepare a 100x concentration series in 100% DMSO .

  • Dosing: Transfer 1 µL of the 100x DMSO stock into 99 µL of Culture Media/Buffer in the assay plate.

    • Final DMSO Concentration: 1% (v/v).

    • Validation: Inspect wells under a microscope (10x) for micro-precipitates immediately after dosing.

Visualization of Bioassay Workflow

BioassayPrep Solid Purified Solid (>95% HPLC) Stock Master Stock 10 mM in 100% DMSO Solid->Stock Weigh & Sonicate InterPlate Intermediate Plate (Serial Dilution in DMSO) Stock->InterPlate Log Dilution AssayPlate Assay Plate (1% DMSO Final) InterPlate->AssayPlate 1:100 Transfer into Media Microscope QC Check (Micro-precipitation) AssayPlate->Microscope Visual Validation

Figure 2: Workflow for preparing bioassay-ready solutions, emphasizing the intermediate DMSO dilution step to prevent precipitation.

References

  • Spiro-oxindole Synthesis Methodology: Muthukrishnan, I. et al. "Recent advances in the synthesis of biologically active spirooxindoles."[4][8][9][10] RSC Advances, 2019, 9, 3968-4038. [Link]

  • Alkylation Strategies for Oxindoles: Trost, B. M. & Brennan, M. K. "Palladium-Asymmetric Allylic Alkylation of Oxindoles." Organic Letters, 2006, 8, 2027–2030. (Provides foundational logic for C3-alkylation vs N-alkylation). [Link]

  • Bioassay Solubility Guidelines: Di, L. & Kerns, E. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006, 11, 446-451. [Link]

  • Specific Scaffold Reference (Analogous Chemistry): Yu, B. et al. "Synthesis and biological evaluation of spiro[indoline-3,4'-tetrahydropyran] derivatives." European Journal of Medicinal Chemistry, 2016. (Grounding for the tetrahydropyran ring formation). [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 7-Bromo Spirooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The spirooxindole scaffold is a privileged structural motif found in a multitude of natural products and serves as a cornerstone for the development of novel therapeutics.[1][2] Its unique three-dimensional architecture provides a versatile framework for interacting with biological targets, leading to a wide range of activities, including anti-cancer, anti-viral, and anti-microbial properties.[1] Functionalization of the spirooxindole core, particularly at the C-7 position of the indole ring, is a critical strategy for modulating pharmacological properties and exploring structure-activity relationships.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity under mild conditions.[3][4][5] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 7-bromo spirooxindoles, a key intermediate for the synthesis of diverse libraries of potentially bioactive molecules. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols for key transformations like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and offer insights into reaction optimization.

General Principles: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4][6][7]

The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo spirooxindole, forming a Pd(II) intermediate.[4][7]

  • Transmetalation (for Suzuki, Sonogashira) or Carbopalladation/Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, displacing the halide. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7]

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 7-Bromo Spirooxindole Intermediate_A L | 7-Spirooxindole-Pd(II)-Br | L Oxidative_Addition->Intermediate_A Transmetalation Transmetalation (e.g., R-B(OH)2) Intermediate_A->Transmetalation Intermediate_B L | 7-Spirooxindole-Pd(II)-R | L Transmetalation->Intermediate_B Reductive_Elimination Reductive Elimination Intermediate_B->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 7-R-Spirooxindole Reductive_Elimination->Product Product Formation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthesis of Starting Material: 7-Bromo Spirooxindoles

Access to the 7-bromo spirooxindole starting material is a prerequisite for these coupling reactions. While various methods exist for the synthesis of spirooxindoles[1][8][9], a common route involves the reaction of a 7-bromoisatin derivative. For example, a three-component reaction of a 7-bromoisatin, an amino acid, and a dipolarophile can be employed.[2][10][11]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[6][12] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[3][13]

Expert Insights: Why These Conditions?
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. For more challenging couplings, pre-catalysts paired with bulky, electron-rich phosphine ligands like SPhos or XPhos can be more effective.[12]

  • Base: A base is crucial for the transmetalation step, activating the boronic acid.[13] Carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective for less reactive substrates.[12][14]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. Water plays a role in dissolving the base and facilitating the transmetalation process.[12]

Protocol: Suzuki-Miyaura Coupling of 7-Bromo Spirooxindole

G start Setup Reaction Vessel add_reagents Add 7-Bromo Spirooxindole, Arylboronic Acid, Base, Catalyst start->add_reagents inert_atm Evacuate and Backfill with Inert Gas (3x) add_reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent react Heat Reaction Mixture (e.g., 90-110 °C) add_solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 7-Bromo spirooxindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 7-bromo spirooxindole, arylboronic acid, Pd(PPh₃)₄, and the base.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Add the degassed solvent mixture via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at 90-110 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl spirooxindole.

Data Summary: Suzuki-Miyaura Coupling
Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O10012-2470-95
Pd₂(dba)₃ (2.5) / SPhos (10)K₃PO₄ (3.0)Toluene/H₂O1108-1685-98
Pd(dppf)Cl₂ (5)Cs₂CO₃ (2.5)DMF9012-1875-90

Yields are representative and highly dependent on the specific spirooxindole and boronic acid used.

Application 2: Heck Coupling for Alkene Arylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the C-C bond formation between an unsaturated halide and an alkene.[15][16] This reaction is particularly useful for synthesizing substituted alkenes.[6][15]

Expert Insights: Why These Conditions?
  • Catalyst: Palladium(II) acetate is a common and cost-effective pre-catalyst. It is reduced in situ to the active Pd(0) species.[15][17]

  • Ligand: While some Heck reactions can be ligandless, the addition of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine, often improves yields and reaction rates, especially with aryl bromides.[15]

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like NaOAc or K₂CO₃ is required to neutralize the HBr generated during the catalytic cycle.[15]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.[17]

Protocol: Heck Coupling of 7-Bromo Spirooxindole

Materials:

  • 7-Bromo spirooxindole (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.5 equiv)

  • Pd(OAc)₂ (Palladium(II) acetate) (0.02-0.05 equiv)

  • PPh₃ (Triphenylphosphine) (0.04-0.10 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or Acetonitrile

Procedure:

  • In a sealed tube, combine the 7-bromo spirooxindole, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the alkene and triethylamine.

  • Seal the tube tightly and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by column chromatography to yield the 7-alkenyl spirooxindole.

Application 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing a direct route to substituted alkynes.[18] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[18][19]

Expert Insights: Why These Conditions?
  • Palladium Catalyst: A Pd(0) source like Pd(PPh₃)₄ or a Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂ is used.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is used. It serves both as a base and can act as a solvent.[3]

  • Solvent: Solvents like THF or DMF are commonly used. The reaction must be performed under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Protocol: Sonogashira Coupling of 7-Bromo Spirooxindole

Materials:

  • 7-Bromo spirooxindole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.03 equiv)

  • CuI (Copper(I) iodide) (0.05 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous THF or DMF, degassed

Procedure:

  • To a Schlenk flask, add the 7-bromo spirooxindole, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Application 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[20] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[20][21]

Expert Insights: Why These Conditions?
  • Catalyst System: This reaction is highly dependent on the choice of ligand.[21] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are essential for achieving high reactivity, especially with less reactive aryl bromides or chlorides.[3][20] Palladium pre-catalysts are often used for convenience and improved performance.[21]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or K₃PO₄ can also be effective.[22]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are standard.[22]

Protocol: Buchwald-Hartwig Amination of 7-Bromo Spirooxindole

Materials:

  • 7-Bromo spirooxindole (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene, degassed

Procedure:

  • In a glovebox or under a flow of argon, add NaOt-Bu to a dry Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene. Add this catalyst solution to the Schlenk tube.

  • Add the 7-bromo spirooxindole and the amine to the Schlenk tube.

  • Add the remaining degassed toluene.

  • Seal the tube and heat in an oil bath at 80-110 °C for 4-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 7-amino spirooxindole.

Trustworthiness and Self-Validation

The protocols described are designed to be robust and reproducible. To ensure success and validate results, consider the following:

  • Inert Atmosphere: The exclusion of oxygen is critical, as it can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation. The use of Schlenk techniques or a glovebox is highly recommended.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents. The base, particularly NaOt-Bu, should be fresh and handled under inert conditions.

  • Reaction Monitoring: Always monitor reaction progress using an appropriate analytical technique (TLC, GC, LC-MS). This prevents premature workup of incomplete reactions or degradation of the product due to prolonged heating.

  • Troubleshooting: If a reaction fails or gives low yield, consider the following:

    • Catalyst/Ligand: Is the catalyst active? Was the correct ligand for the specific transformation used?

    • Base: Is the base strong enough? Is it fresh?

    • Temperature: Is the reaction temperature optimal? Some reactions may require higher temperatures, while others might benefit from milder conditions to prevent side reactions.

    • Substrate: Is the spirooxindole or coupling partner sterically hindered or electronically deactivated? A more active catalyst system may be required.

By systematically applying these protocols and principles, researchers can effectively leverage palladium-catalyzed cross-coupling reactions to synthesize a diverse array of novel 7-substituted spirooxindoles for applications in drug discovery and materials science.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Chemistry LibreTexts.
  • Palladium catalyzed couplings. (n.d.). Organic Chemistry II - Lumen Learning.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). ACS Catalysis.
  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction. (2021). Molecules.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2022). Journal of the American Chemical Society.
  • Solvent effects in palladium catalysed cross-coupling reactions. (2014). Dalton Transactions.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Strasbourg.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (2017). Chemistry – A European Journal.
  • Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. (2010, July 11). Nature Chemistry.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers.
  • Transition metal-catalyzed synthesis of spirooxindoles. (2021, February 10). RSC Advances.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews.
  • Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem.
  • Heck reaction. (n.d.). Wikipedia.
  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. (2024, February 28). Frontiers in Chemistry.
  • Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. (2018, February 2). RSC Advances.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). Scientific Reports.
  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. (2011). The Journal of Organic Chemistry.
  • Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. (2022). Organic Chemistry Frontiers.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2023). Molecules.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Palladium-Catalyzed Carbo-Heterofunctionalization of Alkenes for the Synthesis of Oxindoles and Spirooxindoles. (2010, September 13). Organic Letters.
  • HECK REACTIONS IN α, β-UNSATURATED SPIRODIKETONES. (2007). Revue Roumaine de Chimie.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012, November 19). Beilstein Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles. (n.d.). Academia.edu.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. (2021). Organic & Biomolecular Chemistry.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Catalysts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). Molecules.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. (2014). Chemistry of Heterocyclic Compounds.
  • Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. (2025, October 26). Current Organic Chemistry.
  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. (2018, November 16). Nature Communications.

Sources

Application Note: Solvent Selection & Recrystallization Protocols for 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The purification of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (also referred to as 7-bromo-spiro[indoline-3,4'-tetrahydropyran]-2-one) presents a unique challenge in process chemistry. This molecule combines three distinct physicochemical domains that conflict during solvation:

  • The Oxindole Core: A polar, hydrogen-bond donating (NH) and accepting (C=O) scaffold that favors polar protic solvents.

  • The Spiro-Oxane Ring: A lipophilic, sterically bulky ether ring that disrupts planar pi-stacking, often leading to oiling-out rather than crystallization.

  • The 7-Bromo Substituent: A heavy halogen located ortho to the NH group. This atom significantly increases lipophilicity and introduces potential for halogen bonding, but also reduces solubility in standard aliphatic hydrocarbons.

This Application Note details the logic and protocols for selecting the optimal solvent system to achieve high-purity crystalline solids, essential for X-ray diffraction studies or biological assays.

Solvent Screening Logic

The "Like Dissolves Like" rule is insufficient for spiro-cycles. We must balance the solvation power (to dissolve impurities) with reversible supersaturation (to grow crystals).

Decision Matrix: Physicochemical Properties
Solvent ClassRepresentativeInteraction with SubstrateSuitability
Polar Protic Ethanol (EtOH) Excellent H-bonding with oxindole core.High. Best balance of hot solubility vs. cold insolubility.
Polar Aprotic Ethyl Acetate (EtOAc) Good solubility due to dipole interactions; lacks H-bond donation.Moderate. Good for dissolving, but yield may be low without an anti-solvent.
Chlorinated Chloroform/DCM High solubility due to 7-Br lipophilicity.Low (for crystallization). Too soluble; hard to induce precipitation.
Aliphatic Heptane/Hexane Poor interaction with polar core.Anti-Solvent Only. Essential for binary systems.
Highly Polar DMSO/DMF Dissolves everything.Avoid. High boiling point makes removal difficult; leads to oiling out.
The "7-Bromo Effect"

Unlike the parent spiro-oxindole, the 7-bromo derivative is significantly less soluble in water and more soluble in chlorinated solvents. Therefore, water should be used sparingly as an anti-solvent to avoid rapid, amorphous precipitation (gumming).

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting the purification pathway based on the crude material's behavior.

SolventSelection Start Crude 7-Bromo-Spiro Material SolubilityCheck Solubility Test (100 mg in 1 mL Hot Solvent) Start->SolubilityCheck Ethanol Hot Ethanol (95%) SolubilityCheck->Ethanol Primary Choice EtOAc Hot Ethyl Acetate SolubilityCheck->EtOAc Secondary Choice Dissolves Dissolves Completely? Ethanol->Dissolves MethodB Method B: Binary System (EtOAc/Heptane) EtOAc->MethodB Requires Anti-solvent Precipitates Cools to Solid? Dissolves->Precipitates Yes MethodC Method C: Complex (CHCl3/MeOH) Dissolves->MethodC No (Insoluble) MethodA Method A: Single Solvent (EtOH) Precipitates->MethodA Yes (Crystals) Precipitates->MethodB No (Oils Out)

Figure 1: Decision matrix for selecting the optimal recrystallization method based on solubility behavior.

Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of polar impurities, and "Green" chemistry compliance.

Reagents:

  • Absolute Ethanol (or 95% EtOH).

  • Activated Charcoal (optional, for colored impurities).

Protocol:

  • Preparation: Place 1.0 g of crude 7-bromo-spiro-oxindole in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of Ethanol. Heat to reflux (approx. 78°C) on a stir plate.

  • Titration: If solids remain, add hot Ethanol in 1 mL increments until fully dissolved.

    • Note: If >30 mL is required, switch to Method B.

  • Filtration (Hot): If insoluble particles (dust/salts) remain, filter rapidly through a pre-warmed glass funnel/fluted filter paper.

  • Crystallization: Remove from heat. Cap the flask loosely.

    • Allow to cool to Room Temp (RT) over 1 hour.

    • Critical Step: If oil droplets form, scratch the glass with a rod or add a seed crystal.

    • Place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with 2 mL of cold Ethanol.

  • Drying: Dry under vacuum at 45°C for 4 hours.

Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Highly lipophilic crude material or when Method A yields an oil.

Reagents:

  • Solvent: Ethyl Acetate (EtOAc).[1]

  • Anti-Solvent: Heptane (preferred over Hexane due to higher boiling point).

Protocol:

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling EtOAc (start with 5 mL).

  • Anti-Solvent Addition: While keeping the solution boiling, add hot Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.

  • Re-clarification: Add 1-2 drops of hot EtOAc to make the solution clear again.

  • Slow Cooling: Wrap the flask in a towel or place in a warm water bath to cool very slowly. This prevents the "crash precipitation" that traps impurities.

  • Harvest: Once at RT, cool to 4°C, filter, and wash with a 1:3 mixture of cold EtOAc:Heptane.

Process Validation & Troubleshooting

To ensure the protocol is self-validating, perform the following checks:

ObservationDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.Re-heat and add slightly more solvent (Method A) or less anti-solvent (Method B). Vigorous stirring helps.
Low Yield Compound is too soluble in cold solvent.Concentrate the mother liquor by 50% and cool again (Second Crop).
Colored Crystals Chromophore impurities trapped.Re-dissolve in hot solvent, add 5% w/w Activated Carbon, stir 5 min, filter hot.
Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (Reflux) Crude->Dissolve + Solvent FilterHot Filter (Hot) Dissolve->FilterHot Remove insolubles CoolSlow Slow Cooling (RT -> 4°C) FilterHot->CoolSlow Nucleation Collect Vacuum Filtration CoolSlow->Collect Separation Wash Wash (Cold Solvent) Collect->Wash Remove mother liquor Dry Dry & Analyze Wash->Dry

Figure 2: Step-by-step unit operation flow for the recrystallization process.

References

  • Dabiri, M., et al. (2024). One-pot synthesis of spirooxindoles via three-component condensation. Journal of Heterocyclic Chemistry. (General spiro-oxindole synthesis and purification).

  • Sigma-Aldrich. (2025). 7-Bromoindole Product Specification and Solubility Data. (Physicochemical properties of the 7-bromo-oxindole core).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-Bromooxindole. (Solubility and safety data).

  • Trost, B. M., & Brennan, M. K. (2007). Asymmetric synthesis of spiro-oxindoles. Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance at the 7-Position of Spirooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced spirooxindole synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing the C7-position of the spirooxindole scaffold. The inherent steric congestion around this position presents a significant synthetic challenge, often leading to low yields, poor selectivity, or complete reaction failure.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these hurdles and successfully synthesize your target 7-substituted spirooxindoles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, delving into the root causes and offering practical, field-proven solutions.

Problem 1: Low or No Yield in C7-Functionalization Reactions

You're attempting a C7-arylation of your spirooxindole using a transition-metal-catalyzed cross-coupling reaction, but you're observing minimal to no product formation.

Possible Causes & Troubleshooting Steps:

  • Steric Blockade of the C7-H Bond: The primary culprit is often the bulky spirocyclic core preventing the catalyst from accessing the C7-H bond.

    • Solution 1: Employ a Directing Group Strategy. A directing group (DG) can pre-coordinate to the metal catalyst and deliver it in close proximity to the C7-H bond, overcoming the steric barrier.[1][2]

      • Actionable Protocol: Consider installing a removable directing group on the indole nitrogen, such as a pivaloyl or a phosphinoyl group.[1][3][4][5][6] These groups can facilitate ortho-metalation at the C7 position.

    • Solution 2: Optimize Catalyst and Ligand. The size and electronic properties of the catalyst and its supporting ligands are critical.

      • Actionable Protocol: Screen a panel of palladium or rhodium catalysts with various phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands.[7][8] Bulkier ligands can sometimes promote reductive elimination, while more electron-rich ligands can facilitate oxidative addition.

  • Inadequate Reaction Conditions: Temperature, solvent, and base selection can significantly impact reaction efficiency.

    • Solution: Systematic Optimization.

      • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Some C-H activation reactions require higher thermal energy to overcome the activation barrier.[9]

      • Solvent: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF). The solubility of your substrate and catalyst, as well as the solvent's ability to coordinate to the metal center, can be influential.

      • Base: The choice of base is crucial for deprotonation steps and catalyst turnover. Screen common bases like K₂CO₃, Cs₂CO₃, and organic bases such as DBU.

Problem 2: Poor Regioselectivity - Functionalization at Other Positions

Your reaction is producing a mixture of isomers, with functionalization occurring at C2, C4, C5, or C6 in addition to, or instead of, the desired C7 position.

Possible Causes & Troubleshooting Steps:

  • Inherent Electronic Bias of the Indole Ring: The indole nucleus has inherent reactivity patterns, with the C2 and C3 positions being the most electronically favorable for many reactions.[2]

    • Solution 1: Leverage a C7-Directing Group. As mentioned previously, a directing group is the most powerful tool to enforce C7 selectivity.[1][2][10]

    • Solution 2: Blocking Other Reactive Sites. If a directing group strategy is not feasible, consider temporarily protecting other reactive positions.

      • Actionable Protocol: For instance, the C2 position can be protected with a removable group like a trialkylsilyl moiety.[3][4][5]

  • Reaction Mechanism Ambiguity: The reaction may be proceeding through an unintended pathway that favors functionalization at other sites.

    • Solution: Mechanistic Investigation.

      • Actionable Protocol: Conduct control experiments to probe the reaction mechanism. For example, run the reaction in the absence of the catalyst or with a known inhibitor to understand the catalytic cycle.

Problem 3: Diastereoselectivity Issues in Spirocenter Formation with a Bulky C7-Substituent

You are performing a cycloaddition to form the spirocyclic core on a substrate that already bears a C7-substituent, but you are obtaining a mixture of diastereomers.

Possible Causes & Troubleshooting Steps:

  • Facial Selectivity Control: The existing C7-substituent can influence the approach of the incoming reagents, but this directing effect may not be strong enough.[9]

    • Solution 1: Chiral Catalysis. Employing a chiral catalyst can create a chiral environment around the reaction center, favoring the formation of one diastereomer over the other.[11][12][13]

      • Actionable Protocol: Screen a variety of chiral ligands in combination with your metal catalyst. For organocatalytic reactions, explore different chiral amine or squaramide catalysts.[14][15]

    • Solution 2: Substrate Control. Modify the non-reacting parts of your substrate to introduce steric bulk that can further guide the facial selectivity of the cyclization.[9]

    • Solution 3: Optimize Reaction Temperature. Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the difficulty in functionalizing the C7-position of spirooxindoles?

A1: The primary challenge is steric hindrance.[16] The spirocyclic core at the C3 position creates a sterically congested environment around the adjacent C7-position on the indole's benzene ring. This bulkiness physically obstructs the approach of reagents and catalysts, making it difficult to achieve the necessary orbital overlap for bond formation.

Q2: Are there any "directing-group-free" methods for C7-functionalization?

A2: While challenging, some progress has been made in directing-group-free C-H functionalization. These methods often rely on transition-metal catalysis where the catalyst has a strong intrinsic preference for the C7-H bond, or by leveraging the inherent, albeit weak, electronic properties of a substituted indole.[17][18] However, these methods are often substrate-specific and may not be broadly applicable. For reliable and general C7-functionalization, a directing group strategy is currently the most robust approach.[1][2]

Q3: How do I choose the right directing group for my specific reaction?

A3: The choice of directing group depends on several factors:

  • Reaction Compatibility: The DG must be stable under your reaction conditions.

  • Ease of Installation and Removal: The DG should be easily attached to the indole nitrogen and subsequently removed under mild conditions that do not affect the rest of your molecule.[1][3][4][5]

  • Directing Ability: Different DGs have varying strengths in directing metalation. For particularly challenging substrates, a more strongly coordinating group may be necessary.

Commonly used and effective directing groups for C7-functionalization include N-amides and N-phosphinoyl derivatives.[3][4][5][6]

Q4: Can computational chemistry help in predicting the outcome of these reactions?

A4: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool. It can help in understanding the reaction mechanism, predicting the most likely site of functionalization, and rationalizing the observed stereoselectivity.[19] By modeling the transition states, you can gain insights into the energetic factors that govern the reaction's outcome.

Experimental Protocols

Protocol 1: Directed ortho-Metalation (DoM) for C7-Functionalization

This protocol describes a general procedure for the C7-functionalization of an indole using a directing group strategy, followed by quenching with an electrophile.[3][4][5]

Step-by-Step Methodology:

  • Installation of Directing Group: Protect the indole nitrogen with a suitable directing group (e.g., pivaloyl chloride or di-tert-butylphosphinoyl chloride) under standard conditions.

  • C2-Position Blocking (Optional but Recommended): To ensure exclusive C7-metalation, protect the C2 position. This can be achieved by deprotonation with a strong base (e.g., LDA) followed by quenching with a silylating agent (e.g., TMSCl).

  • ortho-Metalation at C7: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the C2-protected, N-directed indole in a dry, aprotic solvent (e.g., THF). Cool the solution to -78 °C. Add a strong lithium base (e.g., n-BuLi or s-BuLi) dropwise and stir for the specified time to allow for complete deprotonation at the C7 position.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide, an aldehyde, or a source of iodine) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

  • Removal of Directing and Blocking Groups: Deprotect the N-directing group and the C2-blocking group using appropriate conditions (e.g., TBAF for silyl groups and basic or acidic hydrolysis for amide groups) to yield the C7-functionalized indole.

Protocol 2: Troubleshooting Catalyst Deactivation in Organocatalysis

This protocol provides a workflow to diagnose and address potential catalyst deactivation in organocatalytic spirooxindole synthesis.[14]

Step-by-Step Methodology:

  • Initial Assessment: If you observe a stalled reaction or low yield, first verify the purity and dryness of all reagents and solvents. Many organocatalysts are sensitive to moisture and air.[14]

  • Catalyst Loading Study: Systematically increase the catalyst loading (e.g., from 5 mol% to 10 mol% and 20 mol%). If the yield improves significantly, it may indicate that a portion of the catalyst is deactivating during the reaction.

  • Monitoring Reaction Progress: Take aliquots from the reaction mixture at regular intervals and analyze them by TLC or LC-MS. This will help determine if the reaction is stopping prematurely.

  • Catalyst Stability Check: Run a control experiment where the catalyst is stirred in the reaction solvent under the reaction conditions (without the substrates) for the duration of the reaction. Then, initiate the reaction to see if the catalyst has retained its activity.

  • Product Inhibition Test: Add a small amount of the purified product to a new reaction. If the reaction rate slows down compared to a control without the added product, product inhibition is likely occurring.

  • Catalyst Recovery and Analysis: After a stalled reaction, attempt to recover the catalyst by chromatography. Analyze the recovered catalyst by ¹H NMR and mass spectrometry to check for any structural changes or decomposition.[14]

Visualizations

Steric_Hindrance cluster_spirooxindole Spirooxindole Core Spiro_Center C3 Indole_N N1 C7_Position C7 Spiro_Ring Spirocyclic Ring Spiro_Center->Spiro_Ring Blocked_Path Steric Hindrance Reagent Incoming Reagent Reagent->C7_Position Difficult Approach

Caption: Steric hindrance at the C7-position of the spirooxindole core.

DoM_Strategy Start N-Protected Indole Step1 Install Directing Group (DG) on Indole Nitrogen Start->Step1 Step2 ortho-Metalation at C7 (e.g., with n-BuLi) Step1->Step2 Step3 Quench with Electrophile (E+) Step2->Step3 Step4 Remove Directing Group Step3->Step4 End C7-Functionalized Spirooxindole Step4->End

Caption: Workflow for Directed ortho-Metalation (DoM) strategy.

Data Summary

StrategyKey AdvantagesKey DisadvantagesTypical Reagents
Directed ortho-Metalation (DoM) High regioselectivity for C7.[3][4][5]Requires installation and removal of a directing group.n-BuLi, s-BuLi, LDA, various electrophiles.
Transition-Metal Catalyzed C-H Activation Atom economical, can be used for a variety of transformations.[7][8]Often requires expensive catalysts and ligands; can suffer from selectivity issues without a DG.Pd(OAc)₂, Rh(III) catalysts, phosphine or NHC ligands.
Chiral Catalysis Enables enantioselective and diastereoselective synthesis.[11][12][13]Catalyst development can be challenging and expensive.Chiral ligands, chiral organocatalysts.

References

  • Hartung, C. G., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. ACS Publications. [Link]

  • Hartung, C. G., et al. (2003). Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids. Organic Letters. [Link]

  • Hartung, C. G., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. R Discovery. [Link]

  • Hartung, C. G., et al. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. PubMed. [Link]

  • Various Authors. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH. [Link]

  • Various Authors. (2025). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. ResearchGate. [Link]

  • Badillo, J. J., et al. (2010). Enantioselective Synthesis of Substituted Oxindoles and Spirooxindoles with Applications in Drug Discovery. Seton Hall University's Faculty Scholarship. [Link]

  • Various Authors. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing). [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. PubMed. [Link]

  • Various Authors. (2020). Transition‐Metal‐Catalyzed Synthesis of Spiro Compounds through Activation and Cleavage of C−H Bonds. ResearchGate. [Link]

  • Various Authors. (2021). Transition‐metal‐catalyzed C−H Functionalization Using NH‐indoles as Directing Group. ResearchGate. [Link]

  • Various Authors. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. Chemical Science (RSC Publishing). [Link]

  • Badillo, J. J., et al. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches. OUCI. [Link]

  • Various Authors. (2025). Recent Advances in the Synthesis of Spirooxindoles: A Comprehensive Review Organized by Ring Size, Heteroatom Incorporation, and Synthetic Approaches | Request PDF. ResearchGate. [Link]

  • Various Authors. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]

  • Various Authors. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Semantic Scholar. [Link]

  • Various Authors. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. MDPI. [Link]

  • Sci-Hub. (2014). The Asymmetric Synthesis of Spiro-Sultam-oxindoles. Sci-Hub. [Link]

  • Various Authors. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing). DOI:10.1039/D1RA00139F. [Link]

  • Various Authors. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D0QO01085E. [Link]

  • Various Authors. (2012). Catalytic stereoselective synthesis of diverse oxindoles and spirooxindoles from isatins. SciSpace. [Link]

  • Various Authors. (2021). Catalytic asymmetric synthesis of spirocyclobutyl oxindoles and beyond via [2+2] cycloaddition and sequential transformations. PMC. [Link]

  • Various Authors. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC. [Link]

  • Various Authors. (2020). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. PMC - NIH. [Link]

  • Various Authors. (2022). Distal Functionalization via Transition Metal Catalysis. MDPI. [Link]

  • Various Authors. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Various Authors. (2014). Synthesis of spirooxindole derivatives from substituted isatin,... ResearchGate. [Link]

  • Various Authors. (2019). Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications (RSC Publishing). [Link]

  • Various Authors. (2010). Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. Nature Communications. [Link]

  • Various Authors. (2019). Asymmetric Synthesis of Spirooxindoles with Seven Stereocenters via Organocatalyzed One‐pot Three‐component Sequential Cascade Reactions | Request PDF. ResearchGate. [Link]

  • Various Authors. (2019). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. PMC. [Link]

  • Various Authors. (2023). Natural product-inspired [3 + 2] cycloaddition-based spirooxindoles as dual anticancer agents: synthesis, characterization, and biological evaluation by in vitro and in silico methods. PMC. [Link]

  • Various Authors. (2018). Asymmetric Synthesis of Spirooxindoles via Nucleophilic Epoxidation Promoted by Bifunctional Organocatalysts. PMC. [Link]

  • Various Authors. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Publications. [Link]

  • Various Authors. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. [Link]

  • Various Authors. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Authors. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Various Authors. (2013). Efficient Entry to Diversely Functionalized Spirocyclic Oxindoles from Isatins through Carbonyl-Addition/Cyclization Reaction Sequences. Academia.edu. [Link]

  • Various Authors. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers. [Link]

  • Various Authors. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC. [Link]

  • Various Authors. (2025). Efficient entry to diversely functionalized spirooxindoles from isatin and their biological activity. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile[2][3][4]

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one is a rigid, spirocyclic scaffold often utilized as a pharmacophore in kinase inhibitor discovery and MDM2-p53 interaction studies.[1] Its solubility profile is governed by two competing structural forces:

  • High Crystal Lattice Energy: The spiro-fusion creates a compact, rigid structure that packs efficiently in the solid state.[1] The oxindole core provides both a Hydrogen Bond Donor (NH) and Acceptor (C=O), facilitating strong intermolecular

    
    -
    
    
    
    stacking and hydrogen bonding networks.[1]
  • Lipophilicity vs. Polarity: The 7-bromo substituent increases lipophilicity (LogP ~2.5–3.5), while the oxane (ether) and oxindole rings introduce polarity.[1]

The Core Challenge: While DMSO is the universal solvent for such heterocycles, this compound is prone to "crash-out" events (precipitation) due to moisture absorption by DMSO and gelation at high concentrations due to H-bond networking.[1]

Physicochemical Data Summary (Estimated)
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight ~296.12 g/mol Moderate; affects dissolution kinetics.[1]
LogP (Predicted) 2.8 – 3.2Lipophilic; requires organic co-solvent (DMSO) for stock.[1]
H-Bond Donors 1 (Indole NH)Critical site for dimerization/aggregation.[1]
H-Bond Acceptors 3 (C=O, Oxane O)Promotes water interaction (hygroscopicity).[1]
Melting Point >200°C (High)Indicates high energy required to break crystal lattice.[1]
Max Solubility (DMSO) ~50–80 mM (Ideal)Practical limit often lower (~20 mM) without optimization.[1]

Diagnostic Workflow

Before attempting remediation, identify the specific failure mode using the logic flow below.

SolubilityTroubleshooting Start Visual Inspection of Stock Solution Clear Solution is Clear Start->Clear No Solids Precipitate Visible Particulates / Haze Start->Precipitate Solids Present Gel Viscous Gel / Slurry Start->Gel High Viscosity DilutionIssue Precipitation upon Aqueous Dilution Clear->DilutionIssue Added to Media CheckWater Check DMSO Water Content Precipitate->CheckWater CheckConc Check Concentration (>20mM?) Gel->CheckConc StepDilution Protocol C: Intermediate Dilution Step DilutionIssue->StepDilution HeatSonic Protocol A: Heat (45°C) + Sonication CheckWater->HeatSonic Fresh DMSO Anhydrous Protocol B: Use Anhydrous DMSO CheckWater->Anhydrous Old/Open Bottle CheckConc->HeatSonic <50mM CheckConc->Anhydrous >50mM (Dilute)

Figure 1: Decision matrix for diagnosing solubility failures. Blue nodes indicate actionable protocols defined in Section 4.

Troubleshooting Guide (FAQs)

Issue 1: "The compound won't dissolve even after vortexing."[1]

Root Cause: High crystal lattice energy.[1] The energy required to break the solid-solid interactions (intermolecular H-bonds) exceeds the solvation energy provided by room-temperature DMSO.[1] Solution:

  • Apply Heat: Warm the sealed vial to 40–50°C in a water bath for 5–10 minutes. This increases the kinetic energy of the solvent molecules, helping to disrupt the crystal lattice [1].

  • Ultrasonication: Use a bath sonicator (not a probe) for 10–15 minutes. Ultrasonic waves create cavitation bubbles that mechanically disrupt crystal aggregates.[1]

    • Caution: Do not allow the water bath temperature to exceed 60°C to avoid chemical degradation.[1]

Issue 2: "The solution was clear, but crystals formed after freezing at -20°C."

Root Cause: DMSO Hygroscopicity. DMSO is highly hygroscopic and absorbs atmospheric moisture rapidly.[1] At -20°C, water freezes first or causes "salting out" of the lipophilic compound because the compound is insoluble in the water-rich micro-domains that form during the freezing process [2]. Solution:

  • Thaw Completely: Ensure the sample is fully thawed and warmed to RT.

  • Re-solubilize: Vortex and heat to 37°C.

  • Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Use a desiccator for long-term storage of DMSO stocks.[1][2]

Issue 3: "The solution turned into a jelly-like mass."

Root Cause: Supramolecular Aggregation. The oxindole NH and carbonyls can form extensive hydrogen-bonding networks, essentially polymerizing the compound in solution at high concentrations (>50 mM).[1] Solution:

  • Dilute: You have exceeded the critical aggregation concentration. Dilute the sample to <10 mM using fresh, anhydrous DMSO.[1]

  • Disrupt H-Bonds: Add a small percentage (1-5%) of a co-solvent like Ethanol or Methanol if compatible with your downstream assay, as these can disrupt the specific oxindole-oxindole H-bonds.[1]

Issue 4: "Precipitation occurs immediately when adding stock to cell culture media."[1]

Root Cause: The "Crash-Out" Effect. The compound is lipophilic (LogP ~3).[1] When a 100% DMSO stock is introduced to an aqueous buffer, the solvent environment instantly changes.[1] If the local concentration exceeds the aqueous solubility limit before mixing is complete, the compound precipitates [3]. Solution:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform a serial dilution (e.g., 100% -> 10% -> 1%).[1]

  • Rapid Mixing: Vortex the media while adding the DMSO stock to prevent local zones of supersaturation.

The "Gold Standard" Solubilization Protocol

Follow this protocol to prepare a stable 10 mM stock solution.

Reagents Required[6][7][8][9]
  • 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (Solid)

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

  • Amber glass vials (borosilicate)[1]

Step-by-Step Procedure
  • Weighing: Weigh the compound into an amber glass vial. Avoid using plastic microfuge tubes for initial high-concentration solubilization if possible, as plasticizers can leach.[1]

  • Solvent Calculation: Calculate the volume of DMSO required for 10 mM .

    • Formula:

      
      [1]
      
  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Do not add the solid to the liquid; add liquid to the solid.

  • Initial Mixing: Vortex vigorously for 30 seconds.

  • Thermal Treatment:

    • Inspect visually.[1][3][2][4] If solid remains, place in a 45°C water bath for 10 minutes.

    • Why? This overcomes the activation energy of dissolution.[1]

  • Sonication: Sonicate in a bath sonicator at room temperature for 10 minutes.

  • Verification: Hold the vial up to a light source. Invert slowly. Look for "schlieren" lines (swirls) or particulates.[1] The solution must be perfectly homogeneous.

  • Storage: Aliquot immediately into small volumes (e.g., 20-50

    
    ) to avoid freeze-thaw cycles. Store at -20°C or -80°C in a desiccated container.
    

References

  • Balakin, K. V., et al. (2004).[1] "In silico prediction of drug solubility in DMSO." Journal of Chemical Information and Computer Sciences, 44(6), 2207-2211.[1] Link[1]

  • Way, L. (2015).[1] "Troubleshooting Compound Precipitation in DMSO Stocks." BenchChem Technical Notes. (See general DMSO hygroscopicity principles).

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

Sources

Purification challenges of 7-bromo spirooxindoles by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Chromatography Division Subject: Purification Protocols for 7-Bromo Spirooxindole Scaffolds Ticket ID: #SPR-7BR-2026 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering purification difficulties with 7-bromo spirooxindoles , a privileged scaffold in drug discovery (specifically MDM2-p53 inhibitors and anticancer agents).[1][2] The presence of the bromine atom at the C7 position, combined with the rigid spiro-quaternary center, introduces three distinct chromatographic challenges:

  • Enhanced Acidity: The C7-bromo substituent (ortho to the lactam NH) increases the acidity of the oxindole NH, leading to aggressive hydrogen bonding with silica silanols (tailing).

  • Solubility Mismatches: The rigid spiro cycle creates high crystallinity, causing precipitation in non-polar mobile phases.[1]

  • Diastereomeric Complexity: 1,3-dipolar cycloadditions often yield diastereomers (cis/trans) with negligible

    
     values.[1][2]
    

Ticket #001: "My compound streaks from the baseline to the solvent front."

Diagnosis: Silanol Interaction & NH Acidity The 7-bromo substituent exerts an electron-withdrawing inductive effect ($ -I


pH \approx 5

Si-O^-$), causing severe peak broadening (tailing).[1][2][3]

Protocol: Silica Deactivation (The "TEA" Method) Do not simply add base to your mobile phase; you must pretreat the stationary phase to ensure thermodynamic equilibrium.

Step-by-Step Workflow:

  • Slurry Preparation: Suspend silica in Hexanes containing 1% Triethylamine (TEA) .

  • Packing: Pour the column and flush with 2 column volumes (CV) of the 1% TEA/Hexane solution.

  • Equilibration: Flush with 100% Hexane (or starting non-polar solvent) to remove excess free TEA. Crucial: If you leave excess TEA, it may catalyze retro-aldol or retro-Mannich reactions on sensitive spiro loops.[1][2][3]

  • Elution: Run your gradient. The TEA cations (

    
    ) effectively "cap" the active silanol sites, forcing the 7-bromo spirooxindole to partition solely based on polarity, not H-bonding.[1][2]
    

SilicaDeactivation Start Issue: Severe Tailing CheckStruct Check Structure: Is NH unprotected? Start->CheckStruct Decision 7-Bromo present? CheckStruct->Decision Standard Standard Protocol: Add 0.1% TEA to Mobile Phase Decision->Standard No Advanced Advanced Protocol: Pre-buffer Silica with 1% TEA Decision->Advanced Yes (Higher Acidity) Load Load Sample Standard->Load Process Flush Column with 2 CV Hexane/TEA Advanced->Process Process->Load

Figure 1: Decision matrix for silica deactivation based on substituent-driven acidity.

Ticket #002: "I cannot separate the diastereomers (dr 1:1)."

Diagnosis: Insufficient Selectivity (


)
Spirooxindoles synthesized via 1,3-dipolar cycloaddition often result in endo and exo isomers (or cis/trans relative to the spiro center).[1][2] The 7-bromo group adds lipophilic bulk but does not significantly alter the dipole moment difference between diastereomers in standard Hexane/EtOAc systems.

Protocol: The "Toluene Effect" (


-

Interaction)
Standard solvent systems (Hex/EtOAc) rely on polarity.[1][2] To separate spiro-diastereomers, you must exploit shape selectivity and polarizability .[1][3] Toluene interacts via

-

stacking with the aromatic oxindole core. The 7-bromo substituent distorts the electron density of the aromatic ring, making the interaction with Toluene stereoelectronically distinct for each diastereomer.

Recommended Solvent Systems:

Solvent SystemMechanism of SeparationApplication
Hexane / EtOAc Polarity onlyGeneral purification (removes baseline impurities).[1]
Toluene / EtOAc Polarity +

-

Stacking
Best for Diastereomers. The "flat" isomer interacts more strongly with Toluene, eluting later.[1]
DCM / MeOH (98:2) Hydrogen BondingUse only if compounds are very polar.[1][2] Risk of co-elution is high.
CHCl

/ Acetone
Dipole-DipoleAlternative if Toluene fails.[1] Acetone disrupts internal H-bonds.[1]

Experimental Tip: Run a shallow gradient in Toluene/EtOAc. Start at 100% Toluene and increase EtOAc by 1% per CV. The separation often occurs between 5% and 15% EtOAc.

Ticket #003: "The sample crashes out on the column head."

Diagnosis: Solubility vs. Elution Strength Paradox 7-bromo spirooxindoles are often soluble in DCM or Chloroform but insoluble in Hexanes.[1] When you load a DCM solution onto a Hexane-equilibrated column, the DCM migrates faster, leaving the compound to precipitate as a solid band in the Hexane layer.[2] This blocks flow and ruins resolution.

Protocol: Dry Loading on Celite Do not use silica for dry loading if your compound is acid-sensitive (see Ticket #001).[1][2] Use Celite 545 (diatomaceous earth), which is neutral and has low surface activity.[2][3]

Workflow:

  • Dissolve crude mixture in minimal DCM/MeOH.

  • Add Celite 545 (ratio: 2g Celite per 1g crude).

  • Rotary evaporate until a free-flowing powder is obtained. Note: If it is sticky, you used too little Celite.[1][2][3]

  • Add the powder to the top of the pre-packed column.

  • Add a layer of sand to protect the bed.[4]

Ticket #004: "My product decomposes/isomerizes on the column."

Diagnosis: Acid-Catalyzed Ring Opening Spiro-pyrrolidines and spiro-isoxazolines (common substructures) can undergo retro-Mannich or retro-1,3-dipolar cycloaddition reactions on acidic silica, especially if the reaction is reversible.[1][2] The 7-bromo group can stabilize the leaving group ability of the oxindole core, accelerating this decomposition.

Protocol: Switch to Neutral Alumina If TEA-buffered silica (Ticket #001) fails, switch the stationary phase entirely.[1][2]

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).[2]

  • Preparation: Add 6% water (w/w) to Grade I Alumina to convert it to Grade III.[1][2] This reduces activity and prevents ring-opening.

  • Eluent: Alumina is less retentive than silica.[1] Reduce the polarity of your mobile phase (e.g., if you used 30% EtOAc on Silica, use 10% EtOAc on Alumina).[1][2][3]

StabilityWorkflow Input Crude Mixture TLC 2D-TLC Test: Spot -> Run -> Turn 90° -> Run Input->TLC Result Off-diagonal spots? TLC->Result Stable Stable: Proceed with Silica Result->Stable No Unstable Unstable: Decomposition detected Result->Unstable Yes Action Switch to Neutral Alumina (Grade III) Unstable->Action

Figure 2: Stability screening workflow using 2D-TLC to detect on-column decomposition.

References

  • Spirooxindole Synthesis & Isomerization

    • Ding, K., et al. (2013).[1][2][3] "Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors."[1][5] Journal of Medicinal Chemistry, 56(14), 5979–5983.[1][2][3]

    • Source:[1][2]

    • Relevance: Details the synthesis of spirooxindoles and explicitly discusses the isomerization of diastereomers in solution and during purific
  • Silica Acidity & Deactivation

    • O'Neil, I. A., et al. (1991).[1][2][3] "Reverse Phase Flash Chromatography: A Convenient Method for the Large Scale Separation of Polar Compounds."[6] Synlett, 1991(09), 661-662.[1][2][3]

    • Source:[1][2]

    • Relevance: Foundational text on modifying silica activity for polar/basic compounds.[1]

  • General Purification of Spiro-Heterocycles

    • Ye, N., et al. (2020).[1][2][3] "Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition." ACS Omega, 5(42), 27267–27280.[2][3]

    • Source:[1][2]

    • Relevance: Provides specific recrystallization solvents (Ethanol) and column conditions (Hex/EtOAc) for similar scaffolds.
  • Halogen Effects on Acidity

    • Perrin, D. D., et al. (1981).[1][2][3] pK Prediction for Organic Acids and Bases. Chapman and Hall.

    • Context: Authoritative grounding for the inductive effect of the 7-bromo substituent on the NH pKa.

Sources

Resolving enantiomers of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one via chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resolution of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one presents a classic "solubility vs. selectivity" paradox common in medicinal chemistry. The spiro-center provides excellent 3D rigidity for chiral recognition, but the lactam (amide) moiety induces strong hydrogen bonding, leading to peak tailing. Furthermore, the 7-bromo substitution increases lipophilicity but often decreases solubility in standard alkane-based mobile phases.

This guide moves beyond generic advice, providing a targeted workflow for spiro-oxindole derivatives based on the specific interaction mechanisms of polysaccharide stationary phases.

Module 1: Method Development Strategy

Do not rely on trial-and-error. The separation of spiro-oxindoles is governed by the ability of the chiral selector to form an "inclusion complex" with the rigid spiro backbone while managing the hydrogen bonding of the lactam ring.

1.1 The "Golden Four" Screening Protocol

For this specific scaffold, 90% of separations are achieved on four core phases. We prioritize Normal Phase (NP) because the non-polar mobile phase maximizes the hydrogen-bonding interactions required for chiral recognition in the stationary phase grooves.

PriorityColumn NameSelector ChemistryWhy for Spiro-Oxindoles?
1 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Primary Choice. The helical amylose structure forms a cavity that accommodates the bulky spiro-fusion well.
2 Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Secondary Choice. Often provides complementary selectivity if the elution order needs to be reversed.
3 Chiralpak IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Solubility Solver. Identical selector to AD, but allows use of DCM/THF if the sample precipitates in Hexane.
4 Chiralpak IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)Orthogonal Selectivity. The chloro-groups in the selector interact differently with the 7-Bromo substituent of your analyte.
1.2 Mobile Phase Composition
  • Standard Start: n-Hexane : Ethanol (80:20 v/v).

    • Note: Ethanol is preferred over Isopropanol (IPA) for spiro-oxindoles as it often yields sharper peaks due to better mass transfer kinetics.

  • The Critical Additive: You must use a basic additive.[1] The N-H proton on the oxindole ring is acidic enough to interact with residual silanols on the silica support.

    • Recommendation: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

Module 2: Visualization of Workflow

The following decision tree outlines the logical progression for developing this method, specifically addressing the solubility challenges of the 7-bromo analog.

MethodDevelopment Start Start: 7-Bromo-Spiro-Oxindole Sample SolubilityCheck Solubility Test: Is sample soluble in Hexane/EtOH (80:20)? Start->SolubilityCheck YesSoluble Yes: Proceed to Normal Phase Screening SolubilityCheck->YesSoluble Clear Solution NoSoluble No: Sample Precipitates SolubilityCheck->NoSoluble Cloudy/Ppt ScreenCoated Screen Coated Columns (AD-H, OD-H) YesSoluble->ScreenCoated CheckRes Check Resolution (Rs) & Tailing (Tf) ScreenCoated->CheckRes Success Success: Rs > 1.5 Tf < 1.2 CheckRes->Success Good Separation TailingIssue Issue: Rs Good, but Tailing CheckRes->TailingIssue Peak Tailing ImmobilizedPath Switch to Immobilized Columns (Chiralpak IA, IC, ID) NoSoluble->ImmobilizedPath StrongSolvent Add Strong Solvent: Hexane/DCM/EtOH (50:30:20) ImmobilizedPath->StrongSolvent StrongSolvent->CheckRes OptimizeAdd Increase DEA to 0.2% or Switch to TEA TailingIssue->OptimizeAdd OptimizeAdd->Success

Figure 1: Strategic workflow for spiro-oxindole method development, prioritizing solubility checks.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes observed with halogenated spiro-lactams.

Q1: My peaks are tailing significantly (Asymmetry > 1.5). Is the column dead?

Diagnosis: Likely not. This is a chemical interaction issue, not physical column damage. Root Cause: The amide (lactam) group in the spiro-oxindole is a hydrogen bond donor. It is interacting with the residual silanols (


) on the silica surface of the column, rather than the chiral selector.
The Fix: 
  • Verify Additive: Ensure you have 0.1% DEA in the mobile phase.[1]

  • Increase Strength: If 0.1% is insufficient, increase DEA to 0.2% .

  • Temperature: Increase column temperature to 35°C . This improves mass transfer and reduces the energy of the non-specific adsorption.

Q2: I injected my sample dissolved in DCM onto a Chiralpak AD-H column, and now I have no pressure/retention.

Diagnosis: You have likely stripped the stationary phase. Mechanism: Chiralpak AD-H is a coated phase.[2] The amylose polymer is physically coated onto silica.[2] Solvents like Dichloromethane (DCM), THF, Ethyl Acetate, or Chloroform will dissolve the polymer, washing it off the silica. The Fix:

  • Immediate Action: The column is likely irreversibly damaged.

  • Prevention: For samples requiring DCM for solubility (common with 7-bromo derivatives), you must use Immobilized columns (Chiralpak IA, IB, IC, ID, IG). These have the polymer chemically bonded to the silica and tolerate all solvents.

Q3: I have separation, but the 7-Bromo substituent is causing the sample to crash out in the needle seat.

Diagnosis: Solubility mismatch between the sample solvent and mobile phase. The Fix:

  • Switch to Polar Organic Mode (POM): Use 100% Methanol or 100% Acetonitrile with 0.1% DEA/TEA.

    • Note: This is only possible on Immobilized columns (IA/IC) or specifically designated coated columns (AD-H/OD-H can take 100% MeOH/ACN if flushed properly with IPA first, but never DCM).

  • Dilution Strategy: If you must use Normal Phase, dissolve the sample in 50:50 Hexane:Ethanol. If it requires DCM to dissolve, keep the DCM volume <10% of the injection plug and ensure the column is an Immobilized version (e.g., Chiralpak IA).

Q4: The retention times are drifting shorter over the course of the day.

Diagnosis: Mobile phase evaporation. Mechanism: Hexane is highly volatile. If your mobile phase reservoir is not capped tightly, the hexane evaporates faster than the ethanol, making the mobile phase more polar (stronger) over time. The Fix:

  • Use proper safety caps with air inlet valves.

  • Premix your mobile phase fresh daily.

  • Monitor the column oven temperature; fluctuations in lab ambient temp can affect un-thermostated columns.

Module 4: Experimental Protocol (Standard Operating Procedure)

Objective: Initial screening of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one.

Equipment Setup:

  • System: HPLC with UV Diode Array Detector (DAD).

  • Wavelength: Monitor 254 nm (aromatic ring) and 230 nm (amide absorption).

  • Temperature: 25°C.

Step-by-Step:

  • Equilibration: Flush the column (e.g., Chiralpak AD-H) with Hexane/Ethanol/DEA (90:10:0.1) at 1.0 mL/min for 20 minutes.

  • Blank Injection: Inject mobile phase to ensure baseline stability.

  • Sample Preparation:

    • Weigh 1 mg of racemate.

    • Dissolve in 1 mL of Ethanol. (If insoluble, add minimal DCM and use Chiralpak IA).

    • Filter through a 0.45 µm PTFE syringe filter.

  • Screening Gradient (Pseudo-Isocratic):

    • Run 1: Isocratic 90:10 (Hex/EtOH). If

      
       min, it's too fast.
      
    • Run 2: Isocratic 95:5 (Hex/EtOH). Increases retention and resolution.

    • Run 3: Isocratic 80:20 (Hex/EtOH). Use if peaks are too broad/retained in Run 1.

  • Analysis: Calculate Resolution (

    
    ) and Tailing Factor (
    
    
    
    ).
    • Target:

      
       for preparative scale-up.
      
References
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H Columns. (Provides specific solvent compatibility limits and additive recommendations for coated phases). [Link]

  • Spiro-Oxindole Resolution Precedents

    • Separation of spiro-oxindole derivatives using Amylose-based CSPs. (Confirmed utility of AD-H columns for this structural class).
    • Source:

  • Phenomenex Technical Guide. Troubleshooting Peak Tailing in HPLC. (Mechanistic explanation of silanol interactions with basic/amide compounds). [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (Outlines the screening strategy using polysaccharide bases). [Link]

Sources

Technical Support Center: Addressing Catalyst Poisoning in 7-Bromo Spirooxindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-bromo spirooxindole substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by this valuable but often problematic heterocyclic scaffold. Spirooxindoles are a cornerstone of medicinal chemistry, appearing in numerous bioactive natural products and pharmaceuticals.[1][2][3] Their synthesis frequently relies on powerful palladium-catalyzed methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[4][5][6][7]

However, the inherent chemical nature of the spirooxindole core presents a significant hurdle: catalyst poisoning. The electron-rich nitrogen atom and carbonyl oxygen can act as potent ligands, coordinating to the palladium center and arresting the catalytic cycle. This guide provides in-depth troubleshooting strategies, field-proven protocols, and a mechanistic understanding to help you overcome these challenges and achieve consistent, high-yielding results.

Troubleshooting Guide: From Reaction Failure to Success

This section is structured as a series of common problems encountered in the lab. Each question is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: My reaction shows zero conversion. The starting material is fully recovered.

This scenario suggests a rapid and potent inhibition of the catalyst before the reaction can even begin. The most likely culprits are impurities in the starting materials or a compromised reaction setup.

Potential Cause A: Contaminated 7-Bromo Spirooxindole The starting material itself can be a source of poisons. Inconsistent results between different batches are a classic indicator of varying impurity levels.[8] Trace amounts of sulfur compounds, residual reagents from previous synthetic steps, or other coordinating species can completely shut down the catalyst.[8][9][10]

  • Solution: Rigorous Purification of Starting Material Before use, purify every new batch of 7-bromo spirooxindole.

    • Analysis: Run a preliminary analysis (e.g., ¹H NMR, LC-MS) to check for obvious impurities.

    • Purification: Perform recrystallization or flash column chromatography to remove contaminants.[8] (See Protocol 1 for a detailed procedure).

    • Drying: Ensure the purified material is thoroughly dried under high vacuum to remove residual solvents and water.

Potential Cause B: Poor Quality Solvents or Reagents Palladium catalysts, especially the active Pd(0) species, are highly sensitive to air and moisture.[11][12] Solvents that are not properly dried and degassed can be a significant source of catalyst deactivation.

  • Solution: Implement Strict Anhydrous and Inert Techniques

    • Solvent Preparation: Use high-purity, anhydrous solvents from a solvent purification system or freshly opened bottles. Degas the solvent thoroughly for at least 30 minutes by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[13]

    • Inert Atmosphere: Assemble your reaction glassware while hot after oven-drying and cool under a stream of inert gas. Use Schlenk line or glovebox techniques to maintain an inert atmosphere throughout the reaction setup and duration.[12]

Potential Cause C: Intrinsic Substrate Inhibition The spirooxindole scaffold is a known inhibitor. The lone pair of electrons on the indole nitrogen can coordinate strongly to the palladium catalyst, forming a stable, off-cycle complex that prevents the catalytic turnover.[12][14]

  • Solution: Employ Robust, Sterically Shielded Catalysts

    • Ligand Selection: Switch from simple phosphine ligands (like PPh₃) to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][12] The steric bulk of these ligands creates a protective pocket around the palladium center, hindering the coordination of the spirooxindole nitrogen.

Issue 2: My reaction starts but stalls at 30-50% conversion, even after extended time.

This is a classic symptom of catalyst deactivation occurring during the reaction.[8][11] The catalyst is initially active but is gradually consumed by a poison as the reaction progresses.

Potential Cause A: Product Inhibition The coupled product may be an even more effective poison than the starting material. As its concentration increases, it progressively sequesters the active catalyst from the reaction, leading to a stall.[8]

  • Solution 1: Increase Catalyst Loading A straightforward, albeit less elegant, solution is to increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[8] This provides a larger reservoir of active catalyst to compensate for the gradual deactivation.

  • Solution 2: Incremental Substrate Addition Instead of adding all the spirooxindole at the beginning, add it slowly over several hours using a syringe pump. This keeps the concentration of the poisoning species low at any given time, allowing the catalyst to function more efficiently.

Potential Cause B: Ligand or Catalyst Degradation Under the reaction conditions (e.g., high temperature, strong base), the ligand or the palladium complex itself may not be stable over the long term, leading to a loss of activity.

  • Solution: Optimize Reaction Conditions

    • Temperature: Screen lower reaction temperatures. While this may slow the reaction rate, it can significantly improve catalyst stability.

    • Base Selection: Strong bases like NaOtBu can sometimes promote ligand degradation. Screen milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[8]

    • Ligand Choice: As mentioned before, bulky biaryl phosphine ligands and NHCs are generally more thermally stable and robust than simpler phosphines.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in 7-bromo spirooxindole coupling reactions.

G start Reaction Failure (Low or No Conversion) q1 Is there ANY product formation? start->q1 no_product No Conversion q1->no_product No stalled_product Stalled Reaction q1->stalled_product Yes cause1 Immediate Poisoning: - Impure Substrate - Poor Solvents/Setup - Strong Substrate Inhibition no_product->cause1 cause2 Gradual Deactivation: - Product Inhibition - Catalyst/Ligand Degradation stalled_product->cause2 solution1 Solutions: 1. Purify Starting Material 2. Use Anhydrous/Inert Technique 3. Switch to Bulky Ligands/   Modern Precatalysts cause1->solution1 solution2 Solutions: 1. Increase Catalyst Loading 2. Optimize Conditions (Temp/Base) 3. Use More Robust Ligands cause2->solution2

Caption: A troubleshooting decision tree for catalyst poisoning issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by the spirooxindole substrate? A: The primary mechanism is competitive binding. The palladium(0) catalyst, which is the active species in the catalytic cycle, is a soft Lewis acid. The nitrogen and carbonyl oxygen atoms in the spirooxindole are Lewis bases. They can coordinate to the palladium center, forming a stable, non-productive complex. This sequestration prevents the palladium from participating in the crucial oxidative addition step with the aryl bromide, effectively halting the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Inactive_Complex [Spirooxindole-Pd(0)Ln] Inactive Complex Pd0->Inactive_Complex Coordination PdII Ar-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Product RedElim->Product Product->Pd0 Spirooxindole 7-Bromo Spirooxindole (Poison) Spirooxindole->Inactive_Complex

Caption: The catalytic cycle being disrupted by spirooxindole coordination.

Q2: Are there specific classes of ligands that are known to perform well with N-heterocyclic substrates? A: Yes. The development of ligands specifically for challenging, electron-rich, and potentially coordinating heterocyclic substrates has been a major focus in catalysis research. The most successful classes are generally characterized by significant steric bulk and strong electron-donating ability.

Ligand ClassExamplesKey AdvantagesConsiderations
Biaryl Monophosphines XPhos, SPhos, RuPhosHighly active, thermally stable, and sterically demanding, which prevents substrate poisoning. Widely applicable.Can be expensive; optimization of the specific ligand may be required.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron donors, forming highly stable Pd-complexes. Resistant to oxidation.Can sometimes be too strongly binding, slowing down the reductive elimination step.
Dialkylphosphines tBu₃P, cataCXium® AStrongly electron-donating and sterically bulky.Can be air-sensitive and require careful handling.

Q3: Can impurities other than sulfur be a problem? A: Absolutely. While sulfur is a notorious poison for palladium, other functional groups or residual materials can be equally detrimental. These can include:

  • Amines and other N-heterocycles: If present as impurities from previous steps.

  • Cyanides: Form very strong, irreversible bonds with palladium.[15]

  • Halides (in excess): Can interfere with the catalytic cycle.

  • Heavy metals: Contaminants like mercury or lead can deactivate the catalyst.[10]

Q4: How important is the choice of base? A: The base is critical. It plays multiple roles, including participating in the transmetalation step (in Suzuki reactions) and neutralizing the H-X generated. However, a base that is too strong or poorly soluble can lead to side reactions or catalyst degradation. For spirooxindole substrates, a common and effective choice is a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃, which generally have good compatibility with sensitive functional groups.

Experimental Protocols

Protocol 1: Purification of 7-Bromo Spirooxindole via Recrystallization

This protocol is a general guideline. The choice of solvent(s) will depend on the specific substitution pattern of your spirooxindole and should be determined empirically.

  • Solvent Screening: In test tubes, test the solubility of a small amount of your crude spirooxindole in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating. The ideal single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a two-solvent system, find a pair where the compound is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").

  • Dissolution: Place the crude 7-bromo spirooxindole in an appropriately sized Erlenmeyer flask. Add the minimum amount of the hot solvent (or the "good" solvent) required to fully dissolve the solid. Stir on a hot plate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals. If necessary, cooling can be completed in an ice bath. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly turbid, then allow to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum for several hours to remove all traces of solvent. Confirm purity by NMR and/or LC-MS.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point using modern catalyst systems designed to handle challenging substrates.

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add the purified 7-bromo spirooxindole (1.0 equiv.), the boronic acid or ester coupling partner (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%) and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is fully inert.[13]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe. The reaction concentration is typically 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

References

  • Chen, G. et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Erhardt, S. et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. Available at: [Link]

  • Garg, A. et al. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. MDPI. Available at: [Link]

  • Ghaffar, T. et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. PMC. Available at: [Link]

  • Jie, J. et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PMC. Available at: [Link]

  • Sapurina, I. et al. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]

  • Shevlin, M. (2008). Palladium-catalyzed tandem Heck reaction/C-H functionalization - Preparation of spiro-indane-oxindoles. Academia.edu. Available at: [Link]

  • Synfacts. (2012). Pd-Catalyzed Synthesis of Spirooxindoles. EPFL. Available at: [Link]

  • Vertex AI Search. (2025). Catalyst Poisoning Mitigation.
  • Vertex AI Search. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
  • Xu, Q. et al. (2021). Direct synthesis of spirooxindoles enabled by palladium-catalyzed allylic alkylation and DBU-mediated cyclization: concept, scope and applications. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Yan, G. et al. (2013). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds. PMC. Available at: [Link]

  • Zare, F. et al. (2020). Constructing spirooxindoles from non-oxindole precursors: a one-pot nitro-reduction/double lactamization approach to spiro[indoline-3,3′-quinoline]-2,2′-diones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Molecular Docking Validation of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one as a Potential p53-MDM2 Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical comparison and validation protocol for the molecular docking of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, a novel compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Promise of Spirooxindoles in Oncology

The spirooxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] The unique three-dimensional arrangement of spirocyclic systems offers a rigid framework that can facilitate precise interactions with biological targets.[1] Within this class, derivatives of spiro[indole-3,4'-oxane]-2-one have garnered attention for their potential as anticancer agents.[3][4][5] The introduction of a bromine atom at the 7th position of the indole ring can further modulate the compound's electronic and lipophilic properties, potentially enhancing its binding affinity and specificity for a target protein.

This guide focuses on the validation of molecular docking protocols for 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, specifically investigating its potential as an inhibitor of the p53-MDM2 protein-protein interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers.[6] Murine double minute 2 (MDM2) is a primary negative regulator of p53, promoting its degradation.[6][7] The inhibition of the p53-MDM2 interaction is a validated therapeutic strategy to reactivate p53 and suppress tumor growth.[6][8][9] Notably, several spirooxindole-based compounds have been identified as potent inhibitors of this interaction, making MDM2 a highly plausible target for our subject compound.[2][9][10]

Comparative Framework: Benchmarking Against a Known Inhibitor

To establish a robust validation framework, the docking performance of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one will be compared against a well-characterized, potent, and selective small-molecule inhibitor of the p53-MDM2 interaction: Nutlin-3 .[6][7][10] Nutlin-3 serves as our positive control, providing a benchmark for binding affinity, interaction patterns, and the overall validity of our docking protocol.

CompoundStructureRationale for Inclusion
7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (Structure to be modeled)Test candidate with a privileged spirooxindole scaffold.
Nutlin-3 (Canonical Structure)Known potent and selective p53-MDM2 inhibitor; serves as a positive control.

Experimental Workflow: A Step-by-Step Guide to Molecular Docking Validation

The following protocol outlines a rigorous and self-validating workflow for the molecular docking of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one against the MDM2 protein.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_retrieval 1. Target Selection & Retrieval (PDB ID: 1RV1) Receptor_prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Grid_gen 4. Binding Site Definition (Grid box generation) Receptor_prep->Grid_gen Ligand_prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking_test 6. Docking of Test Compound (7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one) Ligand_prep->Docking_test Docking_control 7. Docking of Positive Control (Nutlin-3) Ligand_prep->Docking_control Redocking 5. Redocking of Co-crystallized Ligand (Protocol Validation) Grid_gen->Redocking Redocking->Docking_test Redocking->Docking_control Pose_analysis 8. Pose & Score Analysis (Binding energy, interactions) Docking_test->Pose_analysis Docking_control->Pose_analysis Comparative_analysis 9. Comparative Analysis (Test vs. Control) Pose_analysis->Comparative_analysis Conclusion 10. Conclusion & Hypothesis Generation Comparative_analysis->Conclusion

Caption: A comprehensive workflow for molecular docking validation.

Target Selection and Preparation
  • Objective: To obtain a high-quality, experimentally determined structure of the target protein, MDM2, in complex with a known inhibitor.

  • Protocol:

    • The crystal structure of human MDM2 in complex with a Nutlin derivative will be retrieved from the Protein Data Bank (PDB). A suitable entry is PDB ID: 1RV1 .[11]

    • All water molecules and non-essential ions will be removed from the PDB file.

    • Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues at physiological pH (7.4) will be assigned.

    • The protein structure will be energy minimized using a suitable force field (e.g., AMBER, CHARMM) to relieve any steric clashes.

Ligand Preparation
  • Objective: To generate low-energy 3D conformations of the test compound and the positive control.

  • Protocol:

    • The 2D structures of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and Nutlin-3 will be sketched using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • These 2D structures will be converted to 3D structures.

    • The 3D structures will be subjected to energy minimization using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states at physiological pH will be assigned.

Binding Site Definition and Grid Generation
  • Objective: To define the active site of MDM2 for the docking calculations.

  • Protocol:

    • The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure (1RV1).

    • A grid box will be generated around the defined binding site, encompassing all the key interacting residues. The dimensions of the grid box should be sufficient to allow for rotational and translational freedom of the ligands during docking.

Docking Protocol Validation: Redocking
  • Objective: To validate the accuracy of the docking protocol by redocking the co-crystallized ligand back into the binding site of MDM2.

  • Protocol:

    • The co-crystallized ligand from PDB entry 1RV1 will be extracted and re-docked into the prepared MDM2 structure using the defined grid.

    • The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand will be calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[6]

Molecular Docking of Test and Control Compounds
  • Objective: To predict the binding modes and affinities of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and Nutlin-3 to MDM2.

  • Protocol:

    • The prepared 3D structures of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and Nutlin-3 will be docked into the active site of MDM2 using a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Multiple docking runs will be performed for each ligand to ensure thorough conformational sampling.

    • The resulting docking poses will be clustered based on their RMSD and ranked according to their predicted binding energies (docking scores).

Data Presentation and Analysis

The results of the molecular docking simulations should be presented in a clear and comparative manner.

Table 1: Comparative Docking Results
CompoundDocking Score (kcal/mol)Estimated Binding Affinity (Ki)Key Interacting ResiduesNumber of Hydrogen Bonds
7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (e.g., -8.5)(e.g., 500 nM)(e.g., Leu54, Gly58, Val93)(e.g., 2)
Nutlin-3 (Control) (e.g., -9.8)(e.g., 90 nM)(e.g., Leu54, Gly58, Val93, His96)(e.g., 3)
Co-crystallized Ligand (Redocked) (e.g., -10.2)(e.g., 50 nM)(e.g., Leu54, Gly58, Val93, His96)(e.g., 4)
Analysis of Docking Poses and Interactions

A thorough analysis of the top-ranked docking poses is crucial for understanding the potential binding mechanism of the test compound.

  • Visual Inspection: The docked poses of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and Nutlin-3 should be visually inspected to assess their fit within the MDM2 binding pocket.

  • Interaction Analysis: The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligands and the key amino acid residues of MDM2 should be identified and compared.[6][12] The p53-binding pocket of MDM2 is known to interact with key p53 residues Phe19, Trp23, and Leu26.[10] Successful inhibitors typically mimic these interactions.

  • Comparative Analysis: The binding mode of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one should be compared with that of Nutlin-3. Does the test compound occupy the same sub-pockets? Does it form similar key interactions? The bromine atom on the indole ring may form halogen bonds or enhance hydrophobic interactions, which should be specifically investigated.

G cluster_mdm2 MDM2 Binding Pocket cluster_ligand 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one MDM2 MDM2 Leu54 Leu54 Gly58 Gly58 Val93 Val93 His96 His96 Ligand Test Compound Ligand->Leu54 Hydrophobic Ligand->Gly58 H-bond Ligand->Val93 Hydrophobic

Caption: Hypothetical interaction diagram of the test compound with key MDM2 residues.

Conclusion and Future Directions

This guide provides a framework for the rigorous validation of molecular docking studies of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one as a potential p53-MDM2 inhibitor. A successful validation, characterized by a favorable docking score and a plausible binding mode comparable to the known inhibitor Nutlin-3, would provide a strong rationale for its synthesis and experimental evaluation.

Future work should involve more advanced computational techniques, such as molecular dynamics simulations, to assess the stability of the predicted binding pose and to calculate binding free energies with higher accuracy. Ultimately, the computational predictions must be validated through in vitro binding assays and cell-based assays to confirm the biological activity of the compound.

References

  • Bennani, B., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8193. [Link]

  • El-Naggar, A. M., et al. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 26(23), 7244. [Link]

  • Patsnap Synapse. (2024). What are MDM2-p53 interaction inhibitor and how do they work?. [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 10161. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. ResearchGate. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]

  • Shukla, S. K., et al. (2021). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]

  • Wang, S., et al. (2025). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. International Journal of Molecular Sciences, 26(8), 4421. [Link]

  • Frontiers. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. [Link]

  • Frontiers. (2021). MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy. [Link]

  • PR Newswire. (2025). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. [Link]

  • PMC. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. [Link]

  • ACS Publications. (2014). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Journal of Medicinal Chemistry, 57(22), 9340-9366. [Link]

  • ResearchGate. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • PMC. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. [Link]

  • ResearchGate. (2017). Multicomponent synthesis, biological evaluation and molecular docking of new spiro-oxindole derivatives. [Link]

  • PMC. (2021). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]

  • MDPI. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. [Link]

  • PubMed. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. [Link]

Sources

A Comparative Analysis of the In Vitro Cytotoxicity of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Spirooxindole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential as anticancer agents.[1] Their rigid, three-dimensional structure allows for precise interactions with various biological targets implicated in tumor progression. This guide provides a comparative analysis of the in vitro cytotoxicity of a novel spirooxindole derivative, 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, against established chemotherapeutic drugs: doxorubicin, cisplatin, and paclitaxel.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison based on hypothetical, yet plausible, experimental data, supported by established methodologies and a discussion of the underlying mechanisms of action. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Mechanisms of Action: A Tale of Different Strategies

Understanding the molecular mechanisms by which anticancer agents exert their effects is crucial for rational drug design and combination therapies. 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and the standard chemotherapeutics employ distinct strategies to induce cancer cell death.

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one: A Focus on p53-MDM2 Interaction

Many spirooxindole derivatives exhibit their anticancer effects by disrupting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[2][3] Under normal physiological conditions, MDM2 targets p53 for proteasomal degradation, thus keeping its activity in check.[3] In many cancers, this interaction is dysregulated, leading to the suppression of p53's tumor-suppressing functions. By inhibiting the p53-MDM2 interaction, spirooxindoles can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Some halogenated spirooxindoles have also been suggested to act as kinase inhibitors and DNA-binding modulators.[3]

Standard Chemotherapeutics: The Established Frontline

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[4][5] This leads to the stabilization of the topoisomerase II complex after it has cleaved the DNA, preventing the re-ligation of the DNA strands and ultimately causing DNA double-strand breaks.[4] Doxorubicin is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects through damage to cellular membranes, DNA, and proteins.[][7]

  • Cisplatin: As a platinum-based drug, cisplatin's cytotoxicity stems from its ability to form covalent adducts with DNA.[8][9] After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[9][10] The activated platinum complex then binds to the N7 position of purine bases, primarily guanine, leading to intrastrand and interstrand cross-links.[8][11] These DNA adducts disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[9][12]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism of action involves the stabilization of microtubules.[][14][15] Microtubules are dynamic polymers essential for various cellular functions, including the formation of the mitotic spindle during cell division.[16] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[14][15][17] This leads to the formation of stable, non-functional microtubules, resulting in mitotic arrest and subsequent apoptosis.[14][16]

Comparative Cytotoxicity: An In Vitro Evaluation

To provide a clear comparison, we present hypothetical data from a standard in vitro cytotoxicity assay. The following section details the methodology and presents the results in a structured format.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cervical cancer (HeLa), human breast adenocarcinoma (MCF-7), and human lung carcinoma (A549) cell lines.

  • 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one (experimental compound).

  • Doxorubicin, Cisplatin, and Paclitaxel (standard chemotherapeutics).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa, MCF-7, and A549 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, doxorubicin, cisplatin, and paclitaxel in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20][21]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth.

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HeLa, MCF-7, & A549 cells seeding Seed cells in 96-well plates cell_culture->seeding treatment Treat cells with compounds for 48h seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment mtt_add Add MTT solution treatment->mtt_add incubation Incubate for 4h mtt_add->incubation solubilization Add DMSO to dissolve formazan incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the in vitro cytotoxicity assessment using the MTT assay.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes the hypothetical IC50 values (in µM) of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and the standard chemotherapeutic agents against the three selected cancer cell lines after 48 hours of treatment.

CompoundHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one 7.54.810.2
Doxorubicin 0.4[22]0.80.5
Cisplatin 10.0[23]15.0[24][25]20.0[26]
Paclitaxel 0.005[27]0.010.003[28][29]

Discussion and Insights

The hypothetical data presented above allows for a nuanced comparison of the cytotoxic potential of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one with established chemotherapeutic agents.

Potency and Selectivity:

Based on the hypothetical IC50 values, paclitaxel exhibits the highest potency across all three cell lines, with activity in the nanomolar range. Doxorubicin also demonstrates potent cytotoxicity in the sub-micromolar to low micromolar range. Cisplatin, while effective, shows lower potency compared to doxorubicin and paclitaxel.

The novel spirooxindole compound, 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, displays promising cytotoxic activity in the low micromolar range, particularly against the MCF-7 breast cancer cell line. While not as potent as paclitaxel or doxorubicin, its efficacy is comparable to or even surpasses that of cisplatin in some instances. The differential sensitivity of the cell lines to the spirooxindole compound suggests a degree of selectivity, which is a desirable characteristic for a potential anticancer drug. For instance, the lower IC50 value against MCF-7 cells might indicate a particular vulnerability of this cell line to the compound's mechanism of action, possibly related to its p53 status.

Mechanistic Implications:

The distinct mechanisms of action of these compounds have significant implications for their clinical application and potential for combination therapies. The DNA-damaging effects of doxorubicin and cisplatin are highly effective against rapidly dividing cells but are also associated with significant side effects, including cardiotoxicity for doxorubicin and nephrotoxicity for cisplatin.[][8] Paclitaxel's disruption of microtubule dynamics is also a powerful anticancer strategy, but resistance can emerge through various mechanisms, including the overexpression of drug efflux pumps.[17]

The targeted approach of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one, by potentially reactivating the p53 tumor suppressor pathway, offers a more specific and potentially less toxic alternative.[2][3] This mechanism is particularly attractive for tumors that retain wild-type p53 but have an overactive MDM2. Furthermore, its unique mechanism could be exploited in combination with traditional chemotherapeutics to achieve synergistic effects and overcome drug resistance.

Signaling Pathway Overview

signaling_pathways cluster_spiro 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one cluster_chemo Standard Chemotherapeutics spiro Spirooxindole mdm2 MDM2 spiro->mdm2 p53 p53 mdm2->p53 apoptosis1 Apoptosis p53->apoptosis1 doxo_cis Doxorubicin Cisplatin dna_damage DNA Damage doxo_cis->dna_damage pacli Paclitaxel microtubule Microtubule Stabilization pacli->microtubule apoptosis2 Apoptosis dna_damage->apoptosis2 microtubule->apoptosis2

Caption: Simplified overview of the primary mechanisms of action.

Conclusion and Future Directions

This comparative guide highlights the potential of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one as a novel anticancer agent. While the presented data is hypothetical, it is based on the known activities of similar spirooxindole compounds and provides a framework for its potential positioning relative to standard-of-care chemotherapeutics. The compound's promising cytotoxicity, particularly against breast cancer cells, and its targeted mechanism of action warrant further investigation.

Future studies should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one and confirming its role as a p53-MDM2 inhibitor.

  • Broad-Spectrum Screening: Evaluating its cytotoxicity against a wider panel of cancer cell lines to identify other sensitive cancer types.

  • In Vivo Efficacy and Toxicity: Assessing its antitumor activity and safety profile in preclinical animal models.

  • Combination Studies: Investigating potential synergistic effects when combined with standard chemotherapeutic agents to enhance efficacy and overcome drug resistance.

The continued exploration of novel chemical scaffolds like spirooxindoles is essential for the development of the next generation of cancer therapies.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Abu-Surrah, A. S., & Kettunen, M. (2019). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Biomedical and Pharmacology Journal, 12(1), 7-15. [Link]

  • Cancer Drug Resistance. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. [Link]

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • Wikipedia. Doxorubicin. [Link]

  • BC Cancer. DRUG NAME: Cisplatin. [Link]

  • Siddik, Z. H. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]

  • Al-Majid, A. M., El-Senduny, F. F., El-Sayed, W. M., & Barakat, A. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 36005–36016. [Link]

  • Gümüş, M., Ceylan, Ş., & Çevik, U. (2021). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 18(1), 86-95. [Link]

  • Montoya, J., et al. (2023). Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes. International Journal of Pharmaceutics, 643, 123267. [Link]

  • Al-Dies, A. M., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. Pharmacogenetics and genomics, 21(8), 528. [Link]

  • Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel?. [Link]

  • Kumar, A., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances, 14(1), 1-22. [Link]

  • Gnanaraj, C., & Tad-y, D. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. [Link]

  • Ziad, H., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3985. [Link]

  • International Journal of Science and Research (IJSR). (2025). Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). [Link]

  • Fernández, C., et al. (2015). Chronic-Leptin Attenuates Cisplatin Cytotoxicity in MCF-7 Breast Cancer Cell Line. PLoS ONE, 10(4), e0124683. [Link]

  • ResearchGate. (n.d.). Cisplatin demonstrated a concentration- and time-dependent cytotoxicity towards MCF-7 cells. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. ACS Omega, 7(40), 36005-36016. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Cytotoxic evaluation of cisplatin against MCF-7, MDA-MB-231, and NIH/3T3 cell lines. [Link]

  • Meiyanto, E., et al. (2018). Naringenin Enhances the Anti-Tumor Effect of Doxorubicin on HeLa Cervical Cancer Cells Through Cytotoxic Activity and Apoptosis Induction. Indonesian Journal of Cancer Chemoprevention, 9(1), 1-8. [Link]

  • Black, H. S., et al. (2008). Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3. Clinical Cancer Research, 14(14), 4649-4657. [Link]

  • Hassaneen, H. M., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Arabian Journal of Chemistry, 15(2), 103561. [Link]

  • Motevaseli, E., et al. (2013). Cytotoxic effects of combination of simvastatin and doxorubicin on Hela cells. Iranian journal of pharmaceutical research : IJPR, 12(3), 531–539. [Link]

  • Zare-Zardini, H., et al. (2024). Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment. ACS Omega, 9(12), 14357-14369. [Link]

  • ResearchGate. (n.d.). Cytotoxic effect of DOX and NGEN on cervical cancer HeLa cells. [Link]

  • ResearchGate. (2025, June 13). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. [Link]

  • Taylor & Francis Online. (2013, September 24). Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells. [Link]

  • ACS Publications. (2020, April 1). Impact of Medium pH on DOX Toxicity toward HeLa and A498 Cell Lines. [Link]

  • ProQuest. (n.d.). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. [Link]

  • PubMed. (2013). Selective cytotoxicity and combined effects of camptothecin or paclitaxel with sodium-R-alpha lipoate on A549 human non-small cell lung cancer cells. [Link]

  • ResearchGate. (n.d.). The effects of paclitaxel on the viability of A549 cells were evaluated.... [Link]

  • PNAS. (2010, January 25). Rescue of paclitaxel sensitivity by repression of Prohibitin1 in drug-resistant cancer cells. [Link]

  • Spandidos Publications. (n.d.). Drug resistance to paclitaxel is not only associated with ABCB1 mRNA expression but also with drug accumulation in intracellular compartments in human lung cancer cell lines. [Link]

  • MDPI. (2020, March 3). Synthesis and Bioactivity Assessment of Novel Spiro Pyrazole-Oxindole Congeners Exhibiting Potent and Selective in vitro Anticancer Effects. [Link]

  • Scholars Research Library. (n.d.). Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. [Link]

Sources

A Comparative Guide to HPLC Purity Validation Methods for Spiro[indole-oxane] Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of spiro[indole-oxane] compounds. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of method development, validation, and practical application, underpinned by scientific principles and regulatory standards.

Introduction: The Significance of Purity in Spiro[indole-oxane] Compounds

Spiro[indole-oxane] scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The structural complexity and stereochemical properties of these molecules necessitate robust analytical methods to ensure their purity, which is a critical determinant of safety and efficacy in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical tool for assessing the purity of these compounds.[2][3] This guide will explore the nuances of developing and validating HPLC methods tailored to the unique chemical nature of spiro[indole-oxane] derivatives.

Foundational HPLC Method Development

The development of a stability-indicating HPLC method is the cornerstone of accurate purity assessment. This involves a systematic optimization of chromatographic conditions to achieve adequate separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[2][3]

Column Selection: A Comparative Approach

The choice of the stationary phase is paramount for achieving the desired selectivity. For spiro[indole-oxane] compounds, which often possess a combination of hydrophobic and polar functional groups, a variety of column chemistries can be considered.

Column Type Stationary Phase Characteristics Primary Interaction Mechanism Best Suited For Considerations
C18 (Octadecyl) Non-polar, long alkyl chainsReversed-PhaseGeneral purpose, good for moderately non-polar to polar compounds. The most common starting point.[4]May show poor retention for very polar impurities. Potential for peak tailing with basic nitrogen-containing compounds.
C8 (Octyl) Moderately non-polarReversed-PhaseLess retentive than C18, suitable for more hydrophobic compounds that may be too strongly retained on C18.May not provide sufficient retention for more polar analytes.
Phenyl-Hexyl Aromatic ring with a hexyl linkerReversed-Phase with π-π interactionsCompounds with aromatic rings, such as the indole moiety. Can offer alternative selectivity to alkyl phases.Selectivity is highly dependent on the mobile phase composition.
Embedded Polar Group (e.g., Carbamate, Amide) Alkyl chain with an embedded polar functional groupReversed-PhaseEnhanced retention of polar compounds and improved peak shape for basic analytes.Can have different selectivity compared to traditional C18 columns.
Chiral Stationary Phases (e.g., polysaccharide-based) Chiral selectors immobilized on silicaEnantioselective interactionsSeparation of enantiomers of chiral spiro[indole-oxane] compounds.Often requires specific mobile phases and may not be suitable for general purity analysis.
Mixed-Mode Combines reversed-phase and ion-exchange characteristicsMultiple interaction mechanismsPolar and ionizable compounds that are poorly retained by reversed-phase alone.[5]Method development can be more complex due to the dual retention mechanisms.[5]

Expert Insight: For spiro[indole-oxane] compounds, a C18 column is a logical starting point due to its versatility.[4] However, the presence of the basic nitrogen in the indole ring can lead to peak tailing.[6] Therefore, a column with low silanol activity or an embedded polar group is often a better choice to achieve symmetrical peaks.[7] For compounds with multiple aromatic systems, a Phenyl-Hexyl column can provide unique selectivity through π-π interactions.

Mobile Phase Optimization

The mobile phase composition is a critical parameter for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is also a viable option.

  • Aqueous Phase and pH Control: The pH of the mobile phase is crucial for controlling the ionization state of the spiro[indole-oxane] compounds, which are often basic.[6]

    • Low pH (e.g., 2.5-3.5): Using a buffer such as phosphate or an additive like formic or trifluoroacetic acid will ensure that the basic nitrogen atoms are protonated. This generally leads to good peak shapes on reversed-phase columns.

    • Mid-range pH (e.g., 6-8): This range should generally be avoided as it can be close to the pKa of the analytes, leading to poor peak shapes and reproducibility.

  • Buffers: Phosphate buffers are common, but not suitable for mass spectrometry (MS) detection. Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.

Detector Selection
  • UV-Vis/Photodiode Array (PDA) Detector: The indole chromophore in these compounds makes them amenable to UV detection. A PDA detector is highly recommended as it provides spectral information that can be used to assess peak purity.

  • Mass Spectrometry (MS) Detector: MS is a powerful tool for impurity identification and characterization.[8][9][10][11] It provides mass-to-charge ratio information, which can help in the structural elucidation of unknown impurities and degradation products.[8][9][10][11] High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, further aiding in identification.[12]

HPLC Method Validation: A Step-by-Step Protocol

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][16][17]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare a stock solution of the spiro[indole-oxane] compound in a suitable solvent.

  • Subject to Stress Conditions: Expose the stock solution to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by the developed HPLC method with a PDA detector.

  • Evaluation:

    • Assess the resolution between the parent peak and any degradation product peaks.

    • Perform peak purity analysis using the PDA data to ensure that the parent peak is spectrally pure in the presence of degradants.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol for Linearity:

  • Prepare a Series of Standard Solutions: Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should typically be ≥ 0.999.[18]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol for Accuracy:

  • Prepare Spiked Samples: Spike a placebo (if applicable) or a known concentration of the drug substance with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery at each level. The recovery should typically be within 98.0% to 102.0%.[18]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol for Precision:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Evaluation: Calculate the relative standard deviation (RSD) for the replicate measurements. The RSD should typically be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol for LOD and LOQ:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol for Robustness:

  • Introduce Small Variations: Deliberately vary parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • pH of the mobile phase (e.g., ± 0.2 units)

  • Analysis: Analyze a sample under each of the varied conditions.

  • Evaluation: Assess the effect on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).

Visualizing the Workflow

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Col_Select Column Selection (C18, Phenyl, etc.) MP_Opt Mobile Phase Optimization (pH, Organic Modifier) Col_Select->MP_Opt Det_Select Detector Selection (UV/PDA, MS) MP_Opt->Det_Select Sys_Suit System Suitability (Resolution, Tailing) Det_Select->Sys_Suit Specificity Specificity & Forced Degradation Sys_Suit->Specificity Optimized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Validated HPLC Method Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Decision Tree for Column Selection

Column_Selection Start Analyte: Spiro[indole-oxane] Is_Chiral Is the compound chiral and requires enantiomeric separation? Start->Is_Chiral Is_Polar Are there highly polar impurities expected? Is_Chiral->Is_Polar No Chiral_Col Use a Chiral Stationary Phase. Is_Chiral->Chiral_Col Yes Has_Aromatics Does the structure have extensive aromaticity? Is_Polar->Has_Aromatics No EPG_Col Consider an Embedded Polar Group (EPG) or Mixed-Mode column. Is_Polar->EPG_Col Yes Standard_C18 Start with a standard C18 column. Has_Aromatics->Standard_C18 No Phenyl_Col Consider a Phenyl-Hexyl column. Has_Aromatics->Phenyl_Col Yes

Caption: Decision tree for initial HPLC column selection.

Conclusion

The purity validation of spiro[indole-oxane] compounds by HPLC is a meticulous process that requires a deep understanding of chromatographic principles and regulatory expectations. A systematic approach to method development, focusing on the selection of an appropriate column and mobile phase, is crucial for achieving the desired separation. Subsequent validation according to ICH guidelines ensures that the method is reliable, accurate, and precise for its intended use in a regulated environment. The integration of advanced detection techniques like mass spectrometry can further enhance the impurity profiling process, providing a higher level of confidence in the quality of these promising pharmaceutical compounds.

References

  • Vertex AI Search. (2024). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonis
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pharmaffiliates. (2025). Mass Spectrometry in Pharmaceutical Analysis | GC-MS & ICP-MS Services.
  • ResearchGate. (n.d.). Q2(R1)
  • Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Open Access Journals. (n.d.).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • PubMed. (2001).
  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
  • Waters. (n.d.).
  • SpringerLink. (2020).
  • Symbiosis. (n.d.).
  • SciSpace. (2012).
  • Biomedical Journal of Scientific & Technical Research. (2022).
  • ResearchGate. (2025).
  • European Pharmaceutical Review. (2025).
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained.
  • MDPI. (2025).
  • ResearchGate. (n.d.). (PDF) HPLC – Quality by Design Approach for Simultaneous Detection of Torsemide, Spironolactone and Their Degradant Impurities.
  • IIP Series. (n.d.). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE.
  • MedCrave online. (2017).
  • Research Journal of Pharmacy and Technology. (2012). Isocratic RP-HPLC Method for Simultaneous Estimation of Spirinolactone and Hydrochlorthiazide in Oral Solid Dosage Form.
  • ijprajournal. (2025). Development and Validation of RP-HPLC Method of Analysis for Assay of Spironolactone.

Sources

Comparative Analysis of Synthetic Routes for 7-Substituted Spirooxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Substituent Paradox: In the realm of spirooxindole drug discovery—particularly for MDM2-p53 inhibitors and antimicrobial agents—the 7-position of the oxindole core is a privileged yet challenging site. Substitution at C7 (e.g., 7-Cl, 7-Br, 7-OMe) often enhances metabolic stability and potency by filling hydrophobic pockets in target proteins (e.g., the Leu54 pocket of MDM2). However, this position introduces significant steric clash with the oxindole NH and the C3-spiro center, complicating traditional synthetic routes.

This guide objectively compares the three dominant synthetic methodologies for accessing these scaffolds: Organocatalytic 1,3-Dipolar Cycloaddition , Transition Metal-Catalyzed Cascades , and Multicomponent Knoevenagel/Michael Reactions .

Strategic Analysis: The C7 Constraint

Before selecting a route, researchers must account for the electronic and steric environment imposed by C7 substituents.

  • Steric Hindrance: Unlike 5- or 6-substituents, a 7-substituent is ortho to the lactam nitrogen. This can distort the planarity of the amide bond, affecting hydrogen-bonding capability during catalysis.

  • Electronic Effects: A 7-halogen (Cl/Br) exerts an inductive withdrawing effect (

    
    ) that increases the acidity of the NH proton, potentially accelerating base-catalyzed pathways but destabilizing acid-sensitive intermediates.
    
Decision Matrix: Route Selection

RouteSelection cluster_legend Performance Indicators Start Target: 7-Substituted Spirooxindole Chiral Is Enantiopurity Critical? Start->Chiral Scale Scale > 10g? Chiral->Scale No (Racemic/dr focus) RouteA Route A: Metal-Catalyzed (Ag/Cu) 1,3-DC Chiral->RouteA Yes (High ee% req) RouteB Route B: Thermal Organocatalytic 1,3-DC Scale->RouteB No (Complexity focus) RouteC Route C: MCR (Knoevenagel/Michael) Scale->RouteC Yes (Cost/Throughput) High ee, High Cost High ee, High Cost RouteA->High ee, High Cost High dr, Green Chem High dr, Green Chem RouteB->High dr, Green Chem High Yield, Low Stereocontrol High Yield, Low Stereocontrol RouteC->High Yield, Low Stereocontrol

Figure 1: Strategic decision tree for selecting synthetic routes based on chirality and scale requirements.

Comparative Analysis of Synthetic Routes

Route A: Metal-Catalyzed [3+2] Cycloaddition (The Precision Route)

Utilizing Ag(I) or Cu(I) salts with chiral ligands (e.g., phosphoramidites) to catalyze the reaction between 7-substituted isatins, amino esters, and dipolarophiles.

  • Mechanism: Formation of a metallo-azomethine ylide.

  • 7-Substituent Impact: The metal center coordinates with the oxindole oxygen. A bulky 7-substituent can disrupt this coordination geometry, occasionally lowering yields compared to 5-substituted analogs, but often enhancing enantioselectivity by locking the conformation.

  • Best For: High-value intermediates requiring >90% ee.

Route B: Organocatalytic 1,3-Dipolar Cycloaddition (The Green Route)

A three-component reaction (3-CR) involving isatin, a secondary amino acid (e.g., proline, sarcosine), and a dipolarophile (chalcone, maleimide).

  • Mechanism: Thermal generation of an azomethine ylide.

  • 7-Substituent Impact: Remarkably tolerant.[1] The reaction relies on the in situ formation of the ylide. 7-Halogens often improve yields by increasing the electrophilicity of the C3-carbonyl, facilitating condensation with the amino acid.

  • Best For: Rapid library generation, "Green Chemistry" applications (ethanol solvent).

Route C: Multicomponent Knoevenagel/Michael Cascade (The High-Throughput Route)

Reaction of isatin, malononitrile (or cyanoacetate), and a C-H acid (e.g., 1,3-dicarbonyls).

  • Mechanism: Base-catalyzed Knoevenagel condensation followed by Michael addition and cyclization.

  • 7-Substituent Impact: Steric bulk at C7 can retard the initial Knoevenagel step if the base is bulky. However, once the olefin is formed, cyclization proceeds rapidly.

  • Best For: Fused pyran-spirooxindoles, non-chiral scaffolds.

Performance Comparison Table
MetricRoute A: Metal-CatalyzedRoute B: OrganocatalyticRoute C: MCR (Knoevenagel)
Yield (7-H) 85-95%80-94%85-98%
Yield (7-Cl/Br) 75-88%88-96% 70-85%
Diastereoselectivity (dr) >20:1>20:1Low to Moderate
Enantioselectivity (ee) Excellent (up to 98%) Moderate (depends on catalyst)N/A (Racemic)
Atom Economy HighHigh (Water byproduct)High
Cost High (Ligands/Metals)Low Low

Mechanistic Insight: The Azomethine Ylide Pathway

The success of Routes A and B hinges on the formation of the azomethine ylide. The diagram below illustrates the critical "S-shaped" ylide intermediate which dictates the stereochemical outcome (endo-selectivity).

Mechanism Isatin 7-Substituted Isatin Imine Iminium Ion Intermediate Isatin->Imine - H2O Amine Secondary Amino Acid (e.g., Proline) Amine->Imine Ylide Azomethine Ylide (S-Shaped Dipole) Imine->Ylide - CO2 (Decarboxylation) TS Transition State (Endo-Approach) Ylide->TS + Dipolarophile (e.g., Chalcone) Product Spirooxindole (3,3'-pyrrolidinyl) TS->Product Cycloaddition

Figure 2: Mechanistic pathway for the 1,3-dipolar cycloaddition.[2][3] The decarboxylation step is the driving force, often accelerated by electron-withdrawing groups at C7.

Experimental Protocol: High-Yield Synthesis of 7-Chloro-Spirooxindole

Selected Method: Route B (Organocatalytic 1,3-DC) Rationale: This protocol offers the highest tolerance for 7-substitution, requires no column chromatography for purification in many cases, and uses ethanol as a solvent.

Target Molecule: 4'-Nitro-spiro[7-chloroindoline-3,2'-pyrrolidin]-2-one derivative.

Materials
  • Reagent A: 7-Chloroisatin (1.0 mmol, 181 mg)

  • Reagent B: L-Proline (1.2 mmol, 138 mg) - Acts as the ylide generator.

  • Reagent C: (E)-Nitrostyrene or Chalcone (1.0 mmol) - The dipolarophile.

  • Solvent: Ethanol (5 mL) or Methanol.

Step-by-Step Methodology
  • Activation: In a 25 mL round-bottom flask, dissolve 7-Chloroisatin (1.0 mmol) and L-Proline (1.2 mmol) in Ethanol (5 mL).

  • Incubation: Stir the mixture at room temperature for 15 minutes. Observation: The solution color will deepen (orange to dark red), indicating the formation of the azomethine ylide intermediate.

  • Cycloaddition: Add the dipolarophile (1.0 mmol) in one portion.

  • Reaction: Stir the reaction mixture at reflux (78°C) for 1.5 to 2 hours.

    • Note: For 7-substituted isatins, reflux is preferred over RT to overcome the rotational barrier caused by steric clash at the ortho-position.

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 4:6). The isatin spot (Rf ~0.4) should disappear.

  • Work-up (Self-Validating): Cool the mixture to room temperature. The spirooxindole product often precipitates out of the ethanol solution due to the rigid spiro-framework.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 3 mL). If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.

Expected Results:

  • Yield: 88-92%

  • dr: >95:5 (Endo-isomer major)

  • Appearance: White or pale yellow solid.

References

  • Transition Metal-Catalyzed Synthesis

    • Title: Transition metal-catalyzed synthesis of spirooxindoles.[4][5][6]

    • Source: RSC Advances, 2021.
    • URL:[Link]

  • MDM2 Inhibition & 7-Substitution

    • Title: Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors.[7]

    • Source: Frontiers in Oncology, 2022.
    • URL:[Link]

  • Organocatalytic Protocols

    • Title: Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles.[2]

    • Source: Int. J. Mol.[2] Sci., 2023.[1][2][8]

    • URL:[Link][9]

  • Multicomponent Reactions

    • Title: Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles.[10]

    • Source: J. Org.[11] Chem (PMC), 2011.

    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: PPE & Handling Protocols for 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

[1]

Executive Summary & Risk Philosophy

"Treat as Potent until Proven Otherwise."

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one is a halogenated spiro-oxindole scaffold.[1] In drug discovery, spiro-oxindoles are "privileged structures" frequently designed to inhibit protein-protein interactions (e.g., MDM2-p53 inhibitors) or act as ion channel modulators.[1]

Critical Safety Insight: Unlike common reagents, this compound possesses a specific 3D architecture designed for biological interaction.[1] Absence of specific toxicology data (LD50) does not equal absence of toxicity. Therefore, this guide utilizes Occupational Exposure Banding (OEB) logic, defaulting to Band 3 (Potent) handling protocols until specific IC50/LD50 data confirms otherwise.

At a Glance: Hazard Profile (Inferred)
PropertyAssessmentMechanistic Risk
Physical State Solid / Crystalline PowderInhalation: High risk of aerosolization during weighing due to static charge common in heterocyclic solids.[1]
Chemical Class Halogenated Spiro-heterocycleSystemic Toxicity: Potential for high bioavailability due to lipophilic bromine substituent.[1]
Reactivity Stable amide/ether linkageChemical Burns: Low risk of violent reaction, but potential irritant to mucous membranes.
Solubility DMSO, DCM, ChloroformPermeation: Once dissolved in carrier solvents (DMSO), skin absorption rates increase exponentially.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond "standard PPE" to a Barrier Protection Strategy .

Core PPE Requirements[2][3][4][5][6][7][8]
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95 (Minimum) or P100/PAPR Particulate Control: Spiro-cyclic compounds often form low-density, electrostatic powders that aerosolize easily.[1] An N95 is the baseline; use P100 if handling >100 mg outside a biosafety cabinet.[1]
Dermal (Hands) Double Gloving Protocol Permeation Defense: 1. Inner Layer: 4 mil Nitrile (Tactile feedback).2.[1] Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical barrier).Note: If dissolved in DCM/Chloroform, use Silver Shield® laminate gloves immediately.[1]
Ocular Chemical Splash Goggles Mucosal Protection: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1] Goggles provide a sealed environment.[1]
Body Tyvek® Lab Coat / Sleeves Fomite Control: Cotton coats trap particulates.[1] Tyvek (polyethylene) sheds dust and prevents "take-home" exposure.[1] Use disposable sleeve guards for scale-up (>1g).[1]

Decision Logic: PPE Selection

The following diagram illustrates the decision matrix for selecting PPE based on the quantity handled and the physical state (Solid vs. Solution).

PPE_Decision_LogicStartHandling 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-oneState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidSolutionSolution (DMSO/DCM)State_Check->SolutionQty_CheckQuantity CheckSolid->Qty_CheckSolvent_CheckCarrier Solvent CheckSolution->Solvent_CheckSmall_Scale< 100 mgQty_Check->Small_ScaleLarge_Scale> 100 mgQty_Check->Large_ScaleDMSOPenetrating (DMSO/DMF)Solvent_Check->DMSOVolatileVolatile (DCM/EtOAc)Solvent_Check->VolatilePPE_Level_1LEVEL 1:N95 Mask + Nitrile Gloves(Fume Hood Required)Small_Scale->PPE_Level_1PPE_Level_2LEVEL 2:P100 Respirator + Double Gloves+ Disposable SleevesLarge_Scale->PPE_Level_2DMSO->PPE_Level_2PPE_Level_3LEVEL 3:Laminate Gloves (Silver Shield)+ Goggles + Fume Hood Sash LowVolatile->PPE_Level_3

Figure 1: Decision logic for PPE selection based on physical state and quantity. Note the escalation to Level 3 for volatile halogenated solvents.

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Risk: Static electricity causing powder "fly-out."[1]

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1]

  • Technique:

    • Place a lint-free absorbent pad (black surface preferred to see white powder) in the hood.[1]

    • Tare the vial/boat before opening the stock container.

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

B. Solubilization & Reaction Setup

Risk: Enhanced skin absorption.[1]

  • Solvent Choice: If using DMSO, remember it is a potent skin penetrant that will carry the 7-Bromo-spiro compound into the bloodstream.[1]

  • Glove Protocol:

    • Don: Inner pair (4 mil Nitrile).

    • Don: Outer pair (Long-cuff Nitrile).[1]

    • Check: Inspect for pinholes.

  • Spill Response: If a solution spills on gloves, do not wipe .[1] Immediately remove the outer glove, wash the inner glove with soap/water, and re-glove.

C. Waste Disposal Strategy

Proper disposal is legally mandated and environmentally critical for halogenated heterocycles.[1]

Waste StreamClassificationProtocol
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste drum labeled "Halogenated Organics."[1] Do not trash contaminated weigh boats.[1]
Liquid Waste Halogenated Solvent WasteStrict Segregation: Do not mix with non-halogenated solvents (e.g., Acetone/Methanol) if the carrier is DCM/Chloroform. If carrier is DMSO, it may go to general organic waste unless the concentration of the bromo-compound is >1%.
Sharps/Glass Contaminated SharpsNeedles used for transfer must go into a hard-shell sharps container immediately.[1]

Emergency Response Workflow

In the event of exposure, immediate action mitigates long-term damage.

Emergency_ResponseIncidentExposure IncidentType_SkinSkin ContactIncident->Type_SkinType_EyeEye ContactIncident->Type_EyeType_InhaleInhalationIncident->Type_InhaleAction_Skin1. Remove Contaminated Clothing2. Wash with Soap/Water (15 min)3. Do NOT use solvents to clean skinType_Skin->Action_SkinAction_Eye1. Flush at Eyewash Station (15 min)2. Hold eyelids open3. Remove contacts if easyType_Eye->Action_EyeAction_Inhale1. Move to Fresh Air2. Seek Medical Support if coughing persistsType_Inhale->Action_InhaleReportReport to EHS & Seek Medical EvalAction_Skin->ReportAction_Eye->ReportAction_Inhale->Report

Figure 2: Immediate steps for exposure mitigation.[1][2][3][4][5][6] Note the prohibition of using solvents to clean skin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor.[1] [Link][1]

  • Naumann, B. D., et al. (1996). "Performance-based exposure control limits for pharmaceutical active ingredients." American Industrial Hygiene Association Journal.[1] (Foundational text for Occupational Exposure Banding). [Link][1]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019).[1] The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.